3-Fluorobenzyl chloride
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDXMDVEZLOGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060026 | |
| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 3-Fluorobenzyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.99 [mmHg] | |
| Record name | 3-Fluorobenzyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
456-42-8 | |
| Record name | 3-Fluorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-p-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluorobenzyl Chloride (CAS 456-42-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzyl chloride, with the CAS registry number 456-42-8, is a fluorinated aromatic organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive benzyl (B1604629) chloride moiety and a fluorine-substituted phenyl ring makes it a versatile intermediate for the introduction of the 3-fluorobenzyl group into a wide array of molecular scaffolds. This strategic incorporation can modulate the physicochemical and biological properties of the target molecules, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the core properties, synthesis, and handling of this compound, with a focus on experimental protocols and data presentation for the scientific community.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 456-42-8 |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 175-177 °C at 1013 hPa |
| Melting Point | -34.5 to -36 °C |
| Density | 1.213 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.511-1.514 |
| Flash Point | 58 °C (closed cup) |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, ether, and benzene. |
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of this compound is through the chlorination of 3-fluorotoluene (B1676563). The following is a general experimental protocol.
Materials:
-
3-Fluorotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 3-fluorotoluene in carbon tetrachloride.
-
Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for several hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide (B58015) byproduct and wash it with a small amount of cold solvent.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Determination of Physicochemical Properties
The following are standard methodologies for the determination of key physicochemical properties.
-
Boiling Point (OECD TG 103): The boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Alternatively, the dynamic method, which involves measuring the vapor pressure at different temperatures and extrapolating to standard atmospheric pressure, can be used. For a simplified laboratory determination, a distillation setup can be employed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1][2][3][4][5]
-
Density (ASTM D4052): The density of this compound can be accurately measured using a digital density meter.[6][7] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument is calibrated with air and a standard of known density (e.g., pure water). The measurement is typically performed at a controlled temperature, such as 25 °C.
-
Refractive Index (ASTM D1218): The refractive index is determined using a refractometer, such as an Abbe refractometer.[8][9][10] A small drop of the liquid is placed on the prism of the instrument. The refractive index is read directly from the scale after adjusting the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Purity Assessment by Gas Chromatography (GC)
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a nonpolar DB-5MS column) is used.[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane (B109758) or hexane.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the resulting chromatogram.
Representative Nucleophilic Substitution Reaction: Synthesis of 3-Fluorobenzyl Azide (B81097)
This protocol describes a typical nucleophilic substitution reaction where the chloride is displaced by an azide group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Water
-
Diethyl ether or other extraction solvent
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 3-fluorobenzyl azide.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is a lachrymator.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and metals. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
This compound is a valuable building block in organic synthesis due to the reactivity of the benzylic chloride and the influence of the fluorine substituent.
-
Nucleophilic Substitution Reactions: The chloride is a good leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols, azides, cyanides) to form a diverse range of derivatives.[12][13][14] The fluorine atom can enhance the metabolic stability of the resulting molecule by blocking potential sites of oxidative metabolism.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The 3-fluorobenzyl moiety is present in a number of drugs and clinical candidates.
-
Agrochemicals: It is also used in the synthesis of novel pesticides and herbicides.
Conclusion
This compound is a versatile and important chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. Proper understanding and implementation of the experimental protocols for its synthesis, purification, and handling are crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this valuable compound.
References
- 1. oecd.org [oecd.org]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. search.library.doc.gov [search.library.doc.gov]
- 4. oecd.org [oecd.org]
- 5. quora.com [quora.com]
- 6. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. matestlabs.com [matestlabs.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Fluorobenzyl chloride chemical structure and IUPAC name
This guide provides a comprehensive overview of 3-Fluorobenzyl chloride, a pivotal chemical intermediate in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical identity, physical and chemical properties, synthesis protocols, and key reactions.
Chemical Structure and Identity
This compound is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at the meta-position (carbon 3) and a chloromethyl group at carbon 1.[1] This unique arrangement of a reactive benzylic halide and an electron-withdrawing fluorine atom imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.[2][3]
IUPAC Name: 1-(chloromethyl)-3-fluorobenzene[4][5]
CAS Number: 456-42-8[2][3][4][6]
Molecular Formula: C₇H₆ClF[3][4][6]
Molecular Weight: 144.57 g/mol [5][6][7]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid.[1][8] It is classified as a flammable and corrosive liquid and should be handled with appropriate safety precautions.[2]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][8] |
| Boiling Point | 173 - 180 °C[3][8][9][10] |
| Melting Point | -70 °C[9] |
| Density | 1.194 - 1.22 g/cm³ at 20-25 °C[1][3][10][11] |
| Flash Point | 58 - 71 °C (closed cup)[7][8] |
| Refractive Index | 1.5090 - 1.5140 at 20 °C[4][9] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether[1][9] |
| Purity (GC) | ≥95.0% - 99.5%[3][8] |
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of this compound involves the reaction of 3-fluorotoluene (B1676563) with a chlorinating agent. A detailed procedure is outlined below.[6]
Reaction: 3-Fluorotoluene + CCl₄ + CH₃OH → this compound
Reagents and Conditions:
-
Starting Material: 3-Fluorotoluene
-
Chlorinating Agent: Tetrachloromethane (CCl₄)
-
Catalyst System: Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and Formamide (B127407)
-
Solvent: Methanol (B129727) (CH₃OH)
-
Temperature: 180 °C
-
Time: 6 hours
-
Atmosphere: Inert (Argon)
-
Apparatus: Sealed glass tube within a stainless steel autoclave
Procedure:
-
A glass tube (10 mL) is placed under an argon atmosphere.
-
Iron(II) chloride tetrahydrate (0.09 mmol, 0.018 g) and formamide (4.5 mmol, 0.20 g) are added to the tube.
-
The mixture is heated for 5 minutes.
-
Tetrachloromethane (18 mmol, 2.76 g), methanol (4.5 mmol, 0.14 g), and 3-fluorotoluene (9 mmol, 1.00 g) are added.
-
The glass tube is sealed and placed into a stainless steel autoclave.
-
The autoclave is sealed and heated to 180 °C for 6 hours.
-
After the reaction, the autoclave is cooled to room temperature.
-
The reaction mixture is filtered.
-
The solvent is removed by distillation.
-
The final product, this compound, is purified and separated from unreacted starting material by vacuum distillation.[6]
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity and Signaling Pathways
The primary reactivity of this compound is centered around the chloromethyl group.[2] The benzylic carbon is electrophilic and susceptible to attack by various nucleophiles, making it a versatile reagent for introducing the 3-fluorobenzyl moiety into molecules.[2][9]
Nucleophilic Substitution Reactions
The chloride ion is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.
-
Hydrolysis: Reaction with water or hydroxide (B78521) ions yields 3-fluorobenzyl alcohol.[9]
-
Cyanation: Reaction with cyanide salts, such as sodium cyanide, produces 3-fluorobenzyl cyanide (m-fluorophenylacetonitrile).[9]
-
Alkoxylation: Reaction with alkoxides results in the formation of ethers.[9]
References
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A12665.14 [thermofisher.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 间氟氯苄 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 456-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. jecibiochem.com [jecibiochem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound | 456-42-8 [chemicalbook.com]
Synthesis of 3-Fluorobenzyl Chloride from 3-Fluorotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-fluorobenzyl chloride from 3-fluorotoluene (B1676563), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthesis methodologies, presents quantitative data for comparison, and provides experimental protocols for key reactions.
Introduction
This compound (CAS No. 456-42-8) is a crucial building block in organic synthesis, valued for its role in introducing the 3-fluorobenzyl moiety into more complex molecules.[1][2] Its synthesis primarily relies on the side-chain chlorination of 3-fluorotoluene. This process is typically a free-radical substitution reaction, where a chlorine atom replaces a hydrogen atom on the methyl group of 3-fluorotoluene.[3][4] The reaction can be initiated using various methods, including UV irradiation or chemical radical initiators.[5]
Synthesis Methodologies
The conversion of 3-fluorotoluene to this compound is predominantly achieved through free-radical chlorination. This method offers a direct route to the desired product, though reaction conditions must be carefully controlled to optimize yield and minimize the formation of di- and tri-chlorinated byproducts.
Free-Radical Chlorination
The core of this synthesis is the generation of chlorine radicals which then abstract a hydrogen atom from the methyl group of 3-fluorotoluene to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with molecular chlorine to yield this compound and a new chlorine radical, thus propagating the chain reaction.
The initiation of this chain reaction can be achieved through:
-
Photochemical Initiation: The use of ultraviolet (UV) light to homolytically cleave molecular chlorine into two chlorine radicals.[5]
-
Chemical Initiation: The use of radical initiators, such as peroxides or azo compounds, that decompose upon heating to generate radicals which can initiate the chlorination process.[5]
Catalysts can also be employed to facilitate the side-chain chlorination. One patented method suggests a two-component catalyst system comprising phosphorus trichloride (B1173362) and bis(dimethyl thiocarbamoyl) disulfide for the side-chain chlorination of alkyl aromatic compounds.[6]
Another documented, albeit lower-yielding, method involves the use of an iron(II) chloride catalyst in a high-temperature, high-pressure autoclave system.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from a cited experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Fluorotoluene | [7] |
| Reagents | Tetrachloromethane, Methanol (B129727), Iron(II) chloride tetrahydrate, Formamide (B127407) | [7] |
| Reaction Temperature | 180 °C | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | 35% | [7] |
| Purity (Commercial) | ≥98.0% (GC) | [8] |
| Purity (Commercial) | 99.5% min | |
| Purity (Commercial) | 96% |
Experimental Protocols
Method 1: Iron-Catalyzed Autoclave Synthesis
This method describes a chemoselective synthesis of this compound using an iron catalyst in an autoclave.[7]
Materials:
-
3-Fluorotoluene (9 mmol, 1.00 g)
-
Tetrachloromethane (18 mmol, 2.76 g)
-
Methanol (4.5 mmol, 0.14 g)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.09 mmol, 0.018 g)
-
Formamide (4.5 mmol, 0.20 g)
-
Argon (for inert atmosphere)
Equipment:
-
Glass tube (10 mL)
-
Stainless steel autoclave (17 mL)
-
Heating system with temperature control
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
A glass tube is charged with FeCl₂·4H₂O (0.09 mmol) and formamide (4.5 mmol) under an argon atmosphere.
-
The mixture is heated for 5 minutes.
-
Tetrachloromethane (18 mmol), methanol (4.5 mmol), and 3-fluorotoluene (9 mmol) are added to the tube.
-
The sealed tube is placed inside a stainless steel autoclave, which is then sealed and heated to 180 °C for 6 hours.
-
After the reaction is complete, the autoclave is cooled to room temperature.
-
The reaction mixture is filtered to remove solid components.
-
The solvent is removed by distillation.
-
The final product, this compound, is isolated from the remaining starting material by vacuum distillation.[7]
Visualizations
Reaction Pathway
Caption: Figure 1: Free-Radical Chlorination of 3-Fluorotoluene.
Experimental Workflow
Caption: Figure 2: Workflow for Iron-Catalyzed Synthesis.
Parameter Relationships
Caption: Figure 3: Factors Influencing Synthesis Outcome.
References
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Experiment #3 [sas.upenn.edu]
- 5. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]
- 6. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound for synthesis 456-42-8 [sigmaaldrich.com]
Navigating the Solubility Landscape of 3-Fluorobenzyl Chloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-Fluorobenzyl chloride in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Due to its role as a versatile building block in the creation of fluorinated organic molecules, understanding its behavior in different solvent systems is paramount for reaction optimization, purification processes, and formulation development.
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its structural similarity to benzyl (B1604629) chloride allows for well-founded qualitative assessments. Benzyl chloride is known to be miscible with or highly soluble in a range of common organic solvents.[1][2][3] It is therefore anticipated that this compound exhibits similar high solubility or miscibility in these solvents. In contrast, its solubility in water is limited, with a reported value of 40 g/L at 20°C.[4]
Solubility Profile of this compound
The following table summarizes the expected solubility behavior of this compound in a selection of common organic solvents, based on available information for analogous compounds and general principles of solubility.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Methanol | CH₃OH | Polar Protic | Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible[1][2][5] |
| Acetone | C₃H₆O | Polar Aprotic | Miscible[3][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2][5] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible[3][5] |
| Diethyl Ether | C₄H₁₀O | Non-polar | Miscible[1][2][5] |
| Toluene | C₇H₈ | Non-polar | Miscible |
| Hexane | C₆H₁₄ | Non-polar | Soluble |
| Water | H₂O | Polar Protic | 40 g/L (at 20°C)[4][6] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data for their specific applications, the following general experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.
Objective:
To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase (undissolved solute) is essential to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected sample through a syringe filter compatible with the solvent to remove any suspended micro-droplets of the undissolved solute.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination and Application
The following diagram illustrates the logical workflow from the initial need for solubility data to its application in a research or development context.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that experimental determination of solubility be performed under the specific conditions of temperature and in the exact solvent systems to be utilized.
References
- 1. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]
- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. chemcess.com [chemcess.com]
- 4. chembk.com [chembk.com]
- 5. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
Physical properties of 3-Fluorobenzyl chloride (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Fluorobenzyl chloride, a crucial intermediate in pharmaceutical and agrochemical synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental protocols.
Core Physical Properties
This compound is a colorless to pale yellow liquid with a sharp, pungent odor. Its key physical properties, boiling point and density, are summarized below. These values are critical for reaction setup, purification processes, and safety considerations.
Data Summary
A compilation of reported values for the boiling point and density of this compound is presented in Table 1. Variations in reported boiling points can be attributed to differences in atmospheric pressure during measurement.
| Physical Property | Value | Conditions |
| Boiling Point | 176 - 177 °C | at 1013 hPa[1][2] |
| 180 °C | Not specified[3] | |
| 205 °C | Not specified | |
| Density | 1.194 g/mL | at 25 °C[2][4][5] |
| 1.22 g/cm³ | Not specified |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method, also known as the Siwoloboff method, is a common and reliable technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid for bath (e.g., paraffin (B1166041) oil)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then immersed in a Thiele tube or an oil bath.
-
The bath is heated gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The liquid will begin to cool, and the stream of bubbles will slow down.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a substance is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.
Apparatus:
-
Digital balance (analytical or top-pan)
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Thermometer
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.
-
A specific volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3][6]
-
For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported. It is also crucial to record the temperature at which the density is measured, as it is temperature-dependent.
Logical Relationship of Physical Properties
The physical properties of a compound are interconnected and are crucial for its identification and handling. The following diagram illustrates the logical flow for determining and utilizing the boiling point and density of a chemical substance.
Caption: Workflow for the determination and application of physical properties.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. phillysim.org [phillysim.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjec.co.uk [wjec.co.uk]
An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzyl Chloride
This guide provides comprehensive safety data and handling precautions for 3-Fluorobenzyl chloride (CAS No. 456-42-8), a crucial intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] موجز this document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound.
Chemical Identification and Properties
This compound, also known as α-chloro-m-fluorotoluene, is a halogenated aromatic compound.[1][3] Its molecular structure consists of a benzene (B151609) ring with a fluorine atom at the 3-position and a chloromethyl group.[1] This structure provides specific reactivity that is valuable in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H6ClF | [1][4] |
| Molecular Weight | 144.57 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [2][3][5] |
| Odor | Sharp, pungent | [2][6] |
| Boiling Point | 176-177 °C | [1][7] |
| Melting Point | 34.5-36 °C | [4][7] |
| Flash Point | 58 °C to 71 °C (closed cup) | [3] |
| Density | Approximately 1.194 to 1.2135 g/cm³ at 20-25 °C | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
| Vapor Pressure | 0.994 mm Hg | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[8] It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[3][8][9] The substance is also harmful if swallowed and may cause respiratory irritation.[3][9] It is noted as a lachrymator, a substance that irritates the eyes and causes tears.[3][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[9]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[5][9] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[8][9] |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[8] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[9] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[9] |
| Corrosive to metals | - | H290: May be corrosive to metals.[5] |
Handling and Storage Protocols
Proper handling and storage are critical to ensure safety.
Handling:
-
Always handle in a well-ventilated area or under a chemical fume hood.[3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][9] No smoking is permitted in the handling area.[9]
-
Ground and bond containers and receiving equipment to prevent static discharges.[8][9]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][9]
-
Avoid breathing mist, vapors, or spray.[8][9] Do not get in eyes, on skin, or on clothing.[3][8]
-
Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke when using this product.[9]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
Store in a flammables-area.[3]
-
Protect from moisture, as the material is moisture-sensitive.[3]
-
Incompatible materials include bases, alcohols, amines, and metals.[8] Do not store in steel containers.[3]
-
Store in a corrosive-resistant container with a resistant inner liner.[5]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3] Wash clothing before reuse.[3][5]
-
Ingestion: Do NOT induce vomiting.[3] If the victim is conscious, give a cupful of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, normal protein foam, dry chemical, or carbon dioxide (CO2).[9][10] Water spray may be used to cool closed containers.[10]
-
Specific Hazards: Flammable liquid.[8] Containers may explode when heated.[8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures:
-
Clear the area of personnel and move upwind.[9]
-
Absorb the spill with inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[3]
-
Prevent spillage from entering drains or water courses.[9]
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE is mandatory:
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] A type ABEK (EN14387) respirator filter is recommended.
-
Other: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the lifecycle of handling this compound in a research environment, from procurement to disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 456-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
The Reactivity of 3-Fluorobenzyl Chloride: An In-depth Technical Guide for Drug Development Professionals
Introduction
3-Fluorobenzyl chloride is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a reactive benzylic chloride and an electron-withdrawing fluorine atom on the aromatic ring, imparts distinct chemical properties that are strategically leveraged in the synthesis of novel therapeutic agents. The presence of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive analysis of the reactivity of the benzylic chloride in this compound, offering quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support its application in drug discovery and development.
Quantitative Analysis of Reactivity
The reactivity of the benzylic chloride in this compound is primarily governed by its susceptibility to nucleophilic substitution reactions. The rate of these reactions is significantly influenced by the electronic effect of the meta-positioned fluorine atom. This effect can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rate constants of substituted and unsubstituted aromatic compounds.
The Hammett Equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of the substituted compound (this compound).
-
k₀ is the rate constant for the reaction of the unsubstituted compound (benzyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the solvolysis of substituted benzyl (B1604629) chlorides, the reaction proceeds through a transition state with developing positive charge on the benzylic carbon. Electron-withdrawing substituents, like fluorine, destabilize this transition state and thus decrease the reaction rate.
Table 1: Hammett Equation Parameters for the Solvolysis of Benzyl Chlorides
| Parameter | Value | Description |
| σ (meta-Fluoro) | +0.34 | A positive value indicates that the fluorine atom is an electron-withdrawing group at the meta position. |
| ρ (rho) | -1.875 | A negative rho value for the hydrolysis of substituted benzyl chlorides in acetone-water signifies that the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups.[1] |
Using these parameters, we can estimate the relative reactivity of this compound compared to benzyl chloride.
Estimated Solvolysis Rate:
The solvolysis of this compound is predicted to be slower than that of benzyl chloride due to the electron-withdrawing nature of the fluorine atom. While an experimentally determined rate constant for the solvolysis of this compound under specific conditions was not found in the surveyed literature, the Hammett equation allows for a quantitative estimation.
A comprehensive study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25 °C provided a framework for understanding the factors governing reactivity.[2][3] The data from this study were fitted to a four-parameter Hammett equation, which separates the resonance and polar effects of the substituents. Although this compound was not included in this specific study, the established methodology underscores the importance of electronic effects in determining the solvolysis rates of benzyl chlorides.
Experimental Protocols
The following section outlines a detailed methodology for determining the solvolysis rate constant of this compound. This protocol is adapted from general procedures for studying the kinetics of benzyl chloride solvolysis.
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous organic solvent mixture.
Materials:
-
This compound (high purity)
-
Acetone (B3395972) (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a suitable aqueous acetone solvent mixture (e.g., 50:50 v/v) by accurately measuring the required volumes of acetone and deionized water.
-
Reaction Setup:
-
Pipette a precise volume (e.g., 50.0 mL) of the solvent mixture into a thermostated reaction vessel equipped with a magnetic stirrer.
-
Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in the constant temperature water bath.
-
-
Initiation of Reaction:
-
Accurately weigh a small amount of this compound and dissolve it in a minimal amount of the solvent mixture to prepare a stock solution of known concentration.
-
To initiate the solvolysis reaction, rapidly inject a small, precise volume of the this compound stock solution into the thermostated solvent mixture while starting the stopwatch simultaneously.
-
-
Monitoring the Reaction Progress:
-
The solvolysis of this compound produces hydrochloric acid (HCl). The progress of the reaction can be monitored by titrating the liberated HCl with a standardized NaOH solution.
-
At regular time intervals, withdraw a known volume of the reaction mixture (aliquot) and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent pink endpoint is observed.
-
-
Data Analysis:
-
The concentration of HCl produced at each time point is equivalent to the concentration of this compound that has reacted.
-
The concentration of unreacted this compound at time 't', [C]t, can be calculated from the initial concentration, [C]₀, and the concentration of reacted substrate.
-
For a first-order reaction, a plot of ln([C]t) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.
-
Workflow for Kinetic Analysis of this compound Solvolysis
Caption: A flowchart illustrating the key steps in the experimental determination of the solvolysis rate constant for this compound.
Reactivity in the Context of Drug Development
The controlled reactivity of this compound makes it a valuable building block for introducing the 3-fluorobenzyl moiety into drug candidates. This functional group can modulate the pharmacological profile of a molecule. While this compound itself is not a therapeutic agent, the structural motif it provides is found in various biologically active compounds.
The introduction of fluorine can influence a drug's interaction with its biological target, potentially enhancing binding affinity and specificity. Furthermore, the metabolic stability of a drug can be improved by blocking sites susceptible to oxidative metabolism.
While specific signaling pathways directly modulated by this compound are not extensively documented, the 3-fluorobenzyl group is a component of molecules designed to interact with key signaling pathways implicated in diseases such as cancer. For instance, fluorinated organic molecules are known to act as inhibitors of protein kinases and other enzymes within these pathways.
Hypothetical Signaling Pathway Interaction
Many targeted cancer therapies aim to inhibit aberrant signaling pathways that drive tumor growth and proliferation. The diagram below illustrates a generalized signal transduction cascade that can be targeted by small molecule inhibitors, some of which may incorporate a 3-fluorobenzyl moiety to enhance their drug-like properties.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, with a hypothetical point of intervention by a small molecule inhibitor.
Conclusion
This compound exhibits a well-defined reactivity profile characterized by its susceptibility to nucleophilic substitution, which is moderately attenuated by the electron-withdrawing fluorine substituent. This predictable reactivity, combined with the beneficial effects of the 3-fluorobenzyl group on the pharmacokinetic and pharmacodynamic properties of molecules, establishes this compound as a valuable intermediate in the synthesis of novel drug candidates. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in the design and development of the next generation of therapeutics.
References
An In-depth Technical Guide on the Electronic Effects of the Meta-Fluorine in 3-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atom positioned at the meta-position of the benzyl (B1604629) chloride ring. 3-Fluorobenzyl chloride is a versatile reagent and a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The electronic influence of the meta-fluorine substituent significantly impacts the reactivity of the benzylic chloride, a factor of paramount importance in reaction kinetics and mechanism. This guide presents quantitative data on the solvolysis rates of this compound in comparison to other meta-substituted analogues, detailed experimental protocols for kinetic analysis, and a discussion of the underlying electronic principles, including inductive and resonance effects, contextualized by Hammett substituent constants.
Introduction: The Dual Nature of Fluorine's Electronic Influence
The substitution of a hydrogen atom with fluorine on an aromatic ring introduces potent electronic effects that can dramatically alter a molecule's chemical reactivity and physical properties. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bond framework, polarizing the electron density towards the fluorine atom.
Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive resonance effect (+R). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene (B151609) ring, this resonance effect is generally considered to be weaker than its powerful inductive effect. The net electronic effect of a fluorine substituent is therefore a combination of these two opposing forces.
In the case of this compound, the fluorine atom is in the meta position relative to the chloromethyl group. At this position, the resonance effect on the benzylic carbon, the reaction center for nucleophilic substitution, is negligible. Therefore, the electronic influence of the meta-fluorine is predominantly its strong electron-withdrawing inductive effect.
Quantitative Analysis of Reactivity: Solvolysis of Substituted Benzyl Chlorides
The impact of the meta-fluorine on the reactivity of the benzylic chloride can be quantitatively assessed by studying the kinetics of its solvolysis reaction. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The rate of this reaction is highly sensitive to the electronic stability of the carbocation intermediate (or the transition state leading to it) formed upon the departure of the chloride leaving group.
A seminal study by Richard et al. provides valuable kinetic data for the solvolysis of a series of meta-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25 °C. The first-order rate constants (k) for this reaction are summarized in the table below.
| Substituent (meta-X) | k (s⁻¹) | Relative Rate (kₓ/kн) |
| H | 1.5 x 10⁻⁴ | 1.00 |
| F | 1.8 x 10⁻⁶ | 0.012 |
| Cl | 1.2 x 10⁻⁶ | 0.008 |
| Br | 1.1 x 10⁻⁶ | 0.007 |
| I | 1.6 x 10⁻⁶ | 0.011 |
Data extracted from Richard, J. P., et al. J. Am. Chem. Soc. 2005, 127, 46, 16035–16045.
As the data clearly indicates, the presence of a fluorine atom at the meta position significantly decreases the rate of solvolysis compared to the unsubstituted benzyl chloride. The rate constant for this compound is approximately 83 times smaller than that of benzyl chloride. This rate deceleration is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom, which destabilizes the developing positive charge on the benzylic carbon in the transition state of the Sₙ1 reaction.
Interestingly, the rate constants for the other meta-halogenated benzyl chlorides (Cl, Br, I) are very similar to that of this compound, highlighting the dominant role of the inductive effect for halogens at the meta position.
The Hammett Relationship: Quantifying Substituent Effects
The electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds can be quantified using the Hammett equation:
log(kₓ/kн) = ρσ
where:
-
kₓ is the rate constant for the reaction of the substituted compound.
-
kн is the rate constant for the reaction of the unsubstituted compound.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
For substituents in the meta position, the σₘ constant is used, which primarily reflects the inductive effect of the substituent.
| Substituent (meta-X) | σₘ |
| H | 0.00 |
| F | 0.34 |
| Cl | 0.37 |
| Br | 0.39 |
| I | 0.35 |
Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.
The positive σₘ value for fluorine (0.34) confirms its electron-withdrawing nature at the meta position. A plot of log(kₓ/kн) for the solvolysis of meta-substituted benzyl chlorides against their respective σₘ values yields a linear relationship, known as a Hammett plot. The negative slope of this plot (ρ) would indicate that the reaction is retarded by electron-withdrawing groups, which is consistent with the development of a positive charge in the rate-determining step.
Experimental Protocols
General Kinetic Measurement of Benzyl Chloride Solvolysis
The following is a generalized protocol for determining the first-order rate constant of solvolysis for a substituted benzyl chloride.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Solvent system (e.g., 20% acetonitrile in water)
-
High-purity acetonitrile (HPLC grade)
-
Deionized water
-
Constant temperature bath
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Solution Preparation:
-
Prepare the desired solvent mixture (e.g., 20% v/v acetonitrile in water).
-
Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
-
Kinetic Run:
-
Equilibrate the solvent mixture in the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) using a constant temperature bath.
-
Initiate the reaction by injecting a small, known volume of the benzyl chloride stock solution into the equilibrated solvent mixture with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl chloride should be in a range suitable for the analytical method being used.
-
Start a timer at the moment of injection.
-
-
Monitoring the Reaction:
-
UV-Vis Spectrophotometry: If the benzyl chloride and its solvolysis product have distinct UV-Vis spectra, the reaction can be monitored by recording the change in absorbance at a specific wavelength over time. Aliquots can be withdrawn at timed intervals and their absorbance measured, or the reaction can be carried out directly in a temperature-controlled cuvette within the spectrophotometer.
-
HPLC: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a suitable solvent that stops the reaction and is miscible with the HPLC mobile phase). Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl chloride and/or the formed product. A typical HPLC setup would involve a C18 reverse-phase column and a mobile phase of acetonitrile and water.
-
-
Data Analysis:
-
For a first-order reaction, a plot of the natural logarithm of the concentration of the benzyl chloride (ln[RCl]) versus time will yield a straight line.
-
The slope of this line is equal to the negative of the first-order rate constant (-k).
-
Visualizations
Signaling Pathway: Solvolysis of this compound
Caption: Solvolysis mechanism of this compound.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for kinetic analysis of solvolysis.
Logical Relationship: Hammett Plot for Solvolysis
Caption: Logical workflow for constructing and interpreting a Hammett plot.
Conclusion
The electronic effect of a meta-fluorine substituent in this compound is predominantly a strong electron-withdrawing inductive effect. This effect significantly destabilizes the transition state leading to the benzylic carbocation, thereby markedly decreasing the rate of solvolysis compared to unsubstituted benzyl chloride. This understanding is crucial for predicting the reactivity of this compound in nucleophilic substitution reactions and for designing synthetic routes that utilize this important building block. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
References
A Technical Guide to Commercial High-Purity 3-Fluorobenzyl Chloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity 3-Fluorobenzyl chloride (CAS No. 456-42-8), a critical building block in the synthesis of pharmaceuticals and other advanced materials. This guide details key suppliers, available purity grades, and the analytical methodologies used to ensure quality, empowering researchers to make informed procurement decisions.
Commercial Suppliers and Specifications
The procurement of high-purity this compound is crucial for the success of sensitive synthetic applications, particularly in pharmaceutical development where impurity profiles can significantly impact biological activity and safety.[1] A number of reputable chemical suppliers offer this intermediate in various purity grades. Below is a comparative summary of prominent suppliers and their offerings.
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Stated Purity/Grade | Contact Information (Illustrative) |
| Sigma-Aldrich (Merck) | ≥98.0% (GC), 96% | --INVALID-LINK-- |
| Tokyo Chemical Industry (TCI) | >95.0% (GC) | --INVALID-LINK-- |
| Thermo Scientific (Alfa Aesar) | 97% | --INVALID-LINK-- |
| Multichem Exports | 98% | --INVALID-LINK--, +91.6301 00 6301[2] |
| Parchem | Not specified | --INVALID-LINK--, +1 (914) 654-6800 |
| HANGZHOU LEAP CHEM CO., LTD. | Pharmaceutical Grade/99% | --INVALID-LINK-- |
| Otto Chemie Pvt. Ltd. | 97% | --INVALID-LINK--, +91 9820041841[3] |
Table 2: Typical Specifications for High-Purity this compound (>99%)
| Parameter | Specification | Analysis Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC-FID) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FTIR |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Individual Impurity | ≤ 0.1% | Gas Chromatography (GC-FID) |
| Total Impurities | ≤ 0.5% | Gas Chromatography (GC-FID) |
| Residual Solvents | To be specified (e.g., Toluene ≤ 890 ppm) | Headspace GC-MS |
Quality Control and Analytical Methodologies
Ensuring the high purity of this compound is paramount for its application in pharmaceutical synthesis.[4] The primary analytical techniques for identity and purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Suppliers of high-purity grades will provide a Certificate of Analysis (CoA) with each batch, detailing the results of these analyses.[2]
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of this compound and quantifying any impurities. A validated GC method can provide high sensitivity and resolution for separating the main component from related substances.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.
-
Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times and quantified similarly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity Confirmation
NMR spectroscopy is a powerful tool for confirming the identity of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Experimental Protocol: ¹H NMR for Identity and Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. For quantitative analysis, a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) is also added.
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 5-7 times the longest T1 relaxation time of the signals of interest (a longer delay of 30-60s is recommended for accurate quantification).[6]
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: Approximately 16 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.[7]
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the quality control process and the synthetic utility of this compound, the following diagrams have been generated using Graphviz.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 3. This compound, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. rssl.com [rssl.com]
- 7. usp.org [usp.org]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions Using 3-Fluorobenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluorobenzyl chloride (CAS 456-42-8) is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its structure, featuring a fluorine atom at the meta-position and a reactive chloromethyl group, makes it a valuable building block for introducing the 3-fluorobenzyl moiety into a wide range of molecules. The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, readily reacting with various nucleophiles such as alcohols, amines, thiols, and carbanions.[2] The presence of the fluorine atom can enhance electron withdrawal, influencing the reactivity and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document provides detailed protocols and application notes for leveraging this compound in key nucleophilic substitution reactions.
General Principles of Reactivity
This compound is a benzylic halide and can undergo nucleophilic substitution through both SN1 and SN2 pathways. The reaction pathway is influenced by the nucleophile, solvent, and reaction temperature.[4] The benzylic carbocation intermediate is stabilized by resonance, making the SN1 pathway favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents favor the SN2 mechanism.[4]
Caption: General mechanisms for SN1 and SN2 reactions of this compound.
Application 1: Synthesis of 3-Fluorobenzyl Ethers (O-Alkylation)
Application Note: The introduction of a 3-fluorobenzyl group to alcohols or phenols via Williamson ether synthesis is a common strategy in medicinal chemistry. This moiety can alter the molecule's pharmacokinetic profile. Fluorinated benzyl (B1604629) ethers are also explored as protecting groups in carbohydrate chemistry, offering enhanced NMR spectral resolution.[5]
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a standard procedure for the synthesis of benzyl ethers.[5]
-
Reagents and Setup:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the desired alcohol (1.0 eq) and anhydrous dimethylformamide (DMF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Nucleophilic Substitution:
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the excess NaH by slowly adding methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Data Presentation: O-Alkylation Reactions
| Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl-α-D-mannopyranoside | NaH | DMF | 0 to RT | 16 | 88 (for 2-fluorobenzyl) | [5] |
| Phenol | K₂CO₃ | Acetonitrile (B52724) | 80 | 6 | >90 (Typical) | General Method |
| Benzyl Alcohol | NaH | THF | 0 to RT | 12 | >95 (Typical) | General Method |
Application 2: Synthesis of 3-Fluorobenzyl Thioethers (S-Alkylation)
Application Note: Benzyl thioethers are important structural motifs in various biologically active compounds and serve as key synthetic intermediates.[6][7] The reaction of this compound with thiols or thiol precursors provides a direct route to these valuable molecules.
Experimental Protocol: One-Pot Synthesis from Thiourea (B124793)
This robust one-pot protocol avoids the isolation of malodorous thiols.[6]
-
Reagents and Setup:
-
In a round-bottom flask, dissolve thiourea (1.1 eq) and this compound (1.0 eq) in methanol (0.5 M).
-
Heat the mixture to reflux for 3-4 hours to form the isothiuronium (B1672626) salt.
-
-
Thiolate Generation:
-
Cool the mixture slightly and add solid sodium hydroxide (B78521) (NaOH, 3.0 eq).
-
Heat again to reflux for 2-3 hours to generate the thiolate in situ.
-
-
Reaction with Second Electrophile (for unsymmetrical thioethers):
-
Cool the reaction to room temperature and add a second benzyl halide (0.85 eq).
-
Heat to reflux for 8-16 hours. (For symmetrical bis(3-fluorobenzyl) sulfide, this step is omitted and the initial this compound can be used in excess).
-
-
Workup and Purification:
-
After cooling, partition the mixture between dichloromethane (B109758) and aqueous NaOH.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
The crude product is often pure, but can be further purified by column chromatography if necessary.
-
Data Presentation: S-Alkylation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaOH | Methanol | Reflux | 12 | 90-95 (Typical) | [6][8] |
| 1,3-Propanedithiol | Basic Clay | Dichloromethane | 95 | 5 | ~70-80 | [8] |
| Thiourea (one-pot) | NaOH | Methanol | Reflux | 16 | 85-95 (Typical) | [6] |
Application 3: Synthesis of 3-Fluorobenzyl Amines (N-Alkylation)
Application Note: The 3-fluorobenzyl amine moiety is a common feature in many pharmaceutical agents, including antidepressants and antibacterial drugs.[9][10] N-alkylation of primary or secondary amines with this compound is a fundamental method for accessing these structures.
Experimental Protocol: N-Alkylation of an Amine
This is a representative protocol for the N-alkylation of a primary or secondary amine.
-
Reagents and Setup:
-
Combine the amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in a round-bottom flask.
-
Add acetonitrile or DMF as the solvent (0.3 M).
-
-
Nucleophilic Substitution:
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel column chromatography.
-
Data Presentation: N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | Acetonitrile | 60 | 6 | >90 (Typical) | General Method |
| Aniline | Et₃N | DMF | 80 | 12 | 75-85 (Typical) | General Method |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 8 | >90 (Typical) | General Method |
Application 4: Carbon-Carbon Bond Formation
Application Note: Forming new carbon-carbon bonds is central to organic synthesis. While this compound is the electrophile, its corresponding Grignard reagent, (3-fluorobenzyl)magnesium chloride, can be used as a potent carbon nucleophile to react with electrophiles like ketones and aldehydes.[11]
Experimental Protocol: Reaction of (3-Fluorobenzyl)magnesium chloride with a Ketone
This protocol details the reaction with tert-butyl 4-oxopiperidine-1-carboxylate.[11]
-
Reagents and Setup:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5 mmol) in dry tetrahydrofuran (B95107) (THF, 10 mL) at 0 °C under argon, add a solution of (3-fluorobenzyl)magnesium chloride (0.5 M in THF, 12 mL, 6 mmol).
-
-
Reaction:
-
Allow the reaction mixture to warm to 25 °C and stir for 16 hours.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.
-
Dilute with ethyl acetate and water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash chromatography (silica gel, eluting with ethyl acetate in petroleum ether) to yield the product.
-
Data Presentation: C-C Bond Formation
| Electrophile | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tert-butyl 4-oxopiperidine-1-carboxylate | (3-fluorobenzyl)magnesium chloride | THF | 0 to 25 | 16 | 42 | [11] |
Workflow and Safety
A typical experimental workflow involves careful planning, execution, and analysis. Proper safety precautions are critical when handling this compound, as it is a corrosive and flammable liquid.[2]
Caption: Standard experimental workflow for nucleophilic substitution reactions.
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Store in a cool, dry place away from strong oxidizing agents and bases.[2]
-
It is classified as a corrosive and flammable liquid.[1]
Conclusion: this compound is a highly effective electrophile for a range of nucleophilic substitution reactions. Its utility in synthesizing ethers, thioethers, amines, and for constructing new C-C bonds makes it an indispensable tool for researchers in organic synthesis and drug development. The protocols and data provided herein serve as a guide for its successful application in the laboratory.
References
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. asccollegekolhar.in [asccollegekolhar.in]
- 5. wiserpub.com [wiserpub.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. jecibiochem.com [jecibiochem.com]
- 10. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-FLUOROBENZYLMAGNESIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Note: Synthesis of N-(3-fluorobenzyl)amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-fluorobenzyl)amines are a class of organic compounds that serve as crucial building blocks and key structural motifs in medicinal chemistry and drug discovery. The presence of the 3-fluorobenzyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This document outlines common and effective synthetic strategies for the preparation of N-(3-fluorobenzyl)amines, providing detailed protocols, comparative data, and workflow visualizations to guide researchers in their synthetic efforts.
Primary Synthetic Strategies
The synthesis of N-(3-fluorobenzyl)amines can be achieved through several reliable methods. The choice of method often depends on the nature of the amine starting material, functional group tolerance, and desired scale. The most prevalent strategies include direct N-alkylation, reductive amination, and for more complex aromatic amines, the Buchwald-Hartwig amination.
Direct N-Alkylation
Direct N-alkylation is a straightforward approach involving the reaction of a primary or secondary amine with a 3-fluorobenzyl halide (e.g., bromide or chloride). The reaction is typically promoted by a base to neutralize the hydrogen halide byproduct.
Logical Diagram: N-Alkylation Reaction
Caption: General scheme for direct N-alkylation.
Quantitative Data for N-Alkylation
| Starting Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4-nitrophenol | 3-Fluorobenzyl chloride | K₂CO₃ | DMF | Room Temp | 4-6 | N/A | [1] |
| Primary Benzylamines | Various Alkyl Halides | Cs₂CO₃ | DMF | 25-90 | 2-12 | up to 98% | [2] |
| Aniline | Benzyl Alcohol | KOtBu | None | 120 | 24 | High | [3] |
Experimental Protocol: N-Alkylation with 3-Fluorobenzyl Bromide
-
Materials:
-
Primary or secondary amine (1.0 equiv)
-
3-Fluorobenzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)[2]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a round-bottom flask charged with the amine and a magnetic stir bar, add the solvent (e.g., DMF).
-
Add the base (e.g., Cs₂CO₃) to the suspension.[2]
-
Slowly add 3-fluorobenzyl bromide to the reaction mixture at room temperature.
-
Heat the mixture to an appropriate temperature (e.g., 60-90 °C) and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[2]
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).[4][5]
-
Reductive Amination
Reductive amination is a highly versatile two-step, one-pot process. It involves the initial formation of an imine or enamine from the reaction of an amine with 3-fluorobenzaldehyde (B1666160), followed by in-situ reduction to the target amine.
Quantitative Data for Reductive Amination
| Carbonyl | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aldehydes | N-Boc-N-methylamine | Me₂SiHCl | MeCN | 25 | 8 | Excellent | [6] |
| Ketones | Ammonium Salts | [Ru(PPh₃)₃H(CO)Cl] | Toluene | 100 | 24 | up to 97% | [7] |
| Aldehydes | Primary Amine | NaBH₃CN | Methanol | Room Temp | 12 | Good | [8] |
| Aldehydes | Nitroarenes | Co₂Rh₂/C, CO | THF/H₂O | N/A | N/A | Good-Excellent | [9] |
Experimental Protocol: Reductive Amination with 3-Fluorobenzaldehyde
-
Materials:
-
3-Fluorobenzaldehyde (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)[8]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
Dissolve 3-fluorobenzaldehyde and the amine in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride portion-wise to the mixture. Be cautious as gas evolution may occur.[8]
-
Stir the reaction at room temperature for 12-24 hours or until completion as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue via flash column chromatography. For basic amines, an amine-functionalized silica gel or adding a small amount of triethylamine (B128534) to the eluent can improve purification.[5]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly useful for coupling aryl halides with amines.[10][11] This method is ideal for synthesizing N-(3-fluorobenzyl)arylamines from 3-fluorobenzylamine (B89504) and an aryl halide.
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Chlorides | 1°/2° Amines | Pd₂(dba)₃ / NHC·HCl | KOtBu | Dioxane | 100 | Excellent | [12] |
| Aryl Bromides | Primary Amines | Pd(OAc)₂ / CyPFtBu | NaOtBu | Toluene | 80-110 | High | [13] |
| Heteroaryl Chlorides | Primary Amines | Pd(OAc)₂ / JosiPhos | NaOtBu | Toluene | 110 | Good-Excellent | [13] |
Experimental Protocol: Buchwald-Hartwig Coupling
-
Materials:
-
Procedure:
-
In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the aryl halide, palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent, followed by the 3-fluorobenzylamine via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 8-24 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
General Experimental Workflow
The overall process from selecting a synthetic route to obtaining a pure, characterized product follows a standardized laboratory workflow.
Diagram: General Synthetic Workflow
Caption: Standard workflow for chemical synthesis.
Characterization Data
Structural confirmation of the synthesized N-(3-fluorobenzyl)amines is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Protons on the carbon adjacent to the nitrogen (the benzylic CH₂) typically appear as a singlet or doublet in the range of δ 3.8-4.5 ppm. Aromatic protons will appear in the range of δ 6.8-7.5 ppm, showing characteristic coupling patterns for the 3-fluorobenzyl group.[3][15]
-
¹³C NMR: The benzylic carbon signal usually appears around δ 40-55 ppm. The carbon bearing the fluorine atom will show a large C-F coupling constant.[15]
-
Mass Spectrometry (MS): ESI-HRMS is used to confirm the exact mass and molecular formula of the synthesized compound.[15]
By following these protocols and considering the comparative data, researchers can efficiently synthesize a wide range of N-(3-fluorobenzyl)amine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: 3-Fluorobenzyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the 3-fluorobenzyl moiety into a variety of molecular scaffolds. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent in O-alkylation and N-alkylation reactions. These reactions are fundamental in building the core structures of numerous active pharmaceutical ingredients (APIs).
O-Alkylation: Synthesis of a Lapatinib Intermediate
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the ErbB-2 and epidermal growth factor receptor (EGFR) pathways. A crucial step in the synthesis of Lapatinib involves the O-alkylation of a phenolic precursor with this compound to form the intermediate 3-chloro-4-((3-fluorobenzyl)oxy)aniline.
Experimental Protocol: Synthesis of 3-chloro-4-((3-fluorobenzyl)oxy)aniline
This protocol involves a two-step process starting from 2-chloro-4-nitrophenol (B164951).
Step 1: Synthesis of 1-chloro-2-((3-fluorobenzyl)oxy)-4-nitrobenzene
-
Materials: 2-chloro-4-nitrophenol, this compound, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF)
-
Procedure:
-
To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature.
-
Slowly add this compound to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the precipitate, wash with water, and dry to obtain 1-chloro-2-((3-fluorobenzyl)oxy)-4-nitrobenzene.
-
Step 2: Synthesis of 3-chloro-4-((3-fluorobenzyl)oxy)aniline
-
Materials: 1-chloro-2-((3-fluorobenzyl)oxy)-4-nitrobenzene, iron powder, ammonium (B1175870) chloride, ethanol (B145695), water
-
Procedure:
-
In a 1 L reactor, suspend 35.6 g of 1-chloro-2-((3-fluorobenzyl)oxy)-4-nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride in a solvent mixture of 506 mL of ethanol and 128 mL of water.[1]
-
Heat the reaction at reflux for 2 hours.[1]
-
After completion, cool the reaction mixture to 20-25 °C and remove the insoluble iron oxide by vacuum filtration.[1]
-
Wash the filtered solid with ethanol.[1]
-
The combined filtrate is concentrated to yield the final product, 3-chloro-4-((3-fluorobenzyl)oxy)aniline.
-
Quantitative Data Summary
| Intermediate | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Overall Yield | Reference |
| 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 2-chloro-4-nitrophenol, this compound | K₂CO₃, Fe, NH₄Cl | DMF, Ethanol/H₂O | 6-8 hours | RT, Reflux | 82% | [1] |
Lapatinib (Tykerb®) Signaling Pathway
Lapatinib inhibits the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2), blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for tumor cell proliferation and survival.
Caption: ErbB Signaling Pathway and Lapatinib Inhibition.
N-Alkylation: Synthesis of N-(3-Fluorobenzyl)amines
N-alkylation of primary and secondary amines with this compound is a common strategy to synthesize a wide range of pharmaceutical intermediates. The resulting N-(3-fluorobenzyl)amines are found in various centrally acting agents, including antipsychotics and antidepressants, where they often interact with dopamine (B1211576) and serotonin (B10506) receptors.
Experimental Protocol: N-Alkylation of Piperidine and Pyrrolidine
-
Materials: Piperidine or Pyrrolidine, this compound, Triethylamine (B128534), Benzene (B151609)
-
Procedure:
-
A mixture of the amine (piperidine or pyrrolidine, 1.0 mmol) and this compound (1.0 mmol) are dissolved in benzene (30 ml).
-
Add triethylamine (1.0 mmol) to the solution.
-
Reflux the mixture for 24 hours at 80°C.
-
After completion of the reaction (monitored by TLC), filter the reaction mixture.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the resulting product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) eluent.
-
Quantitative Data Summary
| Product | Amine | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield |
| 1-(3-Fluorobenzyl)piperidine | Piperidine | This compound | Triethylamine | Benzene | 24 hours | 80°C | 85% |
| 1-(3-Fluorobenzyl)pyrrolidine | Pyrrolidine | This compound | Triethylamine | Benzene | 24 hours | 80°C | 88% |
General Experimental Workflow for N-Alkylation
The following diagram illustrates a typical workflow for the N-alkylation of an amine with this compound.
Caption: General workflow for N-alkylation.
Biological Target of N-Benzylpiperidine Derivatives
Many N-benzylpiperidine derivatives exhibit activity at dopamine and serotonin receptors in the central nervous system, making them relevant for the treatment of various psychiatric disorders. The diagram below illustrates a simplified dopamine receptor signaling cascade.
Caption: Simplified Dopamine D2 Receptor Signaling.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its utility in both O- and N-alkylation reactions allows for the efficient introduction of the 3-fluorobenzyl group, a common motif in a variety of clinically important drugs. The protocols provided herein offer a starting point for the synthesis of key intermediates, and the accompanying diagrams illustrate the broader context of their therapeutic applications. As with all chemical syntheses, reaction conditions should be optimized for specific substrates and scales.
References
Application Notes and Protocols for the Formation of 3-Fluorobenzylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Fluorobenzylmagnesium chloride is a crucial Grignard reagent in organic synthesis, serving as a potent nucleophile for the introduction of the 3-fluorobenzyl moiety into a wide range of molecules. The strategic incorporation of fluorine into organic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This makes 3-fluorobenzylmagnesium chloride a valuable building block in the development of novel pharmaceuticals and agrochemicals.[2][3]
Challenges in Synthesis: The Wurtz-Coupling Side Reaction
The primary challenge in the formation of Grignard reagents from benzylic halides, including 3-fluorobenzyl chloride, is the competitive Wurtz-coupling side reaction.[4] This reaction involves the coupling of the newly formed Grignard reagent with the starting halide, leading to the formation of a dimeric byproduct (1,2-bis(3-fluorophenyl)ethane) and a significant reduction in the yield of the desired organomagnesium compound.[4][5]
The choice of solvent plays a critical role in mitigating this side reaction. While tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reagent formation, it has been shown to promote Wurtz coupling in the case of benzylic halides.[4][6][7] Alternative ethereal solvents such as diethyl ether (Et₂O) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have demonstrated superior performance in suppressing the formation of the Wurtz byproduct and affording higher yields of the desired Grignard reagent.[4][6][7][8] 2-MeTHF is often considered a "greener" alternative to both THF and Et₂O due to its derivation from renewable resources and its lower propensity to form peroxides.[9][10]
Key Considerations for Optimal Yield
To maximize the yield of 3-fluorobenzylmagnesium chloride and minimize the formation of the Wurtz-coupling byproduct, the following experimental parameters are critical:
-
Solvent Selection: Diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) are the recommended solvents.[4][6][7]
-
Slow Addition: The this compound should be added slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[4]
-
Temperature Control: The reaction should be initiated at room temperature and then maintained at a low temperature (e.g., 0-10 °C) during the addition of the halide to control the exothermic reaction and disfavor the Wurtz coupling.
-
Magnesium Activation: The magnesium turnings should be activated prior to the addition of the halide to ensure a clean and efficient reaction initiation. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring.
-
Inert Atmosphere: Grignard reagents are highly sensitive to air and moisture, and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Applications in Synthesis
3-Fluorobenzylmagnesium chloride is a versatile reagent for the formation of carbon-carbon bonds. It readily reacts with a variety of electrophiles, including:
-
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
-
Esters: To form tertiary alcohols.
-
Nitriles: To form ketones after hydrolysis.
-
Epoxides: To open the ring and form β-substituted alcohols.
A specific application includes the synthesis of piperidine (B6355638) derivatives, which are common scaffolds in pharmaceutical compounds. For instance, 3-fluorobenzylmagnesium chloride can be reacted with N-protected piperidones to generate key intermediates for drug discovery programs.[11]
Quantitative Data
The following table summarizes the effect of solvent choice on the yield of the Grignard product versus the Wurtz-coupling byproduct for the closely related benzyl (B1604629) chloride. This data provides a strong indication of the expected trend for this compound.
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[4][6] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[4][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[4][6] |
[a] Isolated yield of the alcohol product after the in situ generated Grignard reagent was reacted with 2-butanone.[4]
Experimental Protocols
Protocol 1: Formation of 3-Fluorobenzylmagnesium Chloride
This protocol is adapted from procedures for analogous benzyl Grignard reagents and is optimized to minimize Wurtz coupling.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal)
-
Anhydrous solvent for dilution
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the three-neck flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible. Continue warming until the color dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound in the chosen anhydrous solvent (Et₂O or 2-MeTHF). Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium turnings. The reaction should initiate, as evidenced by gentle bubbling, a slight exotherm, and the appearance of a cloudy, grayish suspension. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Controlled Addition: Once the reaction has initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel. Maintain a steady, but slow, addition rate. If the reaction becomes too vigorous, cool the flask in an ice-water bath to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-black solution is the 3-fluorobenzylmagnesium chloride reagent.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
Visualizations
Caption: Reaction pathway for the formation of 3-Fluorobenzylmagnesium Chloride.
Caption: Experimental workflow for the synthesis of 3-Fluorobenzylmagnesium Chloride.
References
- 1. scribd.com [scribd.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Chlorobenzylmagnesium chloride | 29874-01-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-FLUOROBENZYLMAGNESIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 3-fluorobenzyl chloride with various coupling partners. The methodologies outlined are essential for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where the introduction of the 3-fluorobenzyl moiety can significantly influence the biological activity and physical properties of target compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a valuable building block, and its use in cross-coupling reactions allows for the introduction of the fluorinated benzyl (B1604629) group into a wide array of molecular scaffolds. This document details protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, specifically tailored for or analogous to reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds, reacting an organoboron compound with an organic halide. In the context of this compound, this reaction is effective for the synthesis of diarylmethanes.
Quantitative Data
| Entry | Coupling Partner (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~85 (analogous) | [1] |
| 2 | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 24 | Moderate (analogous) | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~90 (analogous) | [2] |
Yields are based on analogous reactions with benzyl chloride or bromide and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add phenylboronic acid and this compound to the tube.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C in an oil bath with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylmethane.
Catalytic Cycle: Suzuki-Miyaura Coupling
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between a benzyl halide and a terminal alkyne, providing access to substituted alkynes.
Quantitative Data
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | ~90 (analogous) | [3] |
| 2 | Trimethylsilylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | RT | 0.5 | ~85 (analogous) | [4] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 6 | ~88 (analogous) | [3] |
Yields are based on analogous reactions with benzyl halides and may vary for this compound.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of 3-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Fluorobenzyl chloride with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex diarylmethane structures, which are prevalent in many pharmaceutical agents and functional materials. Given that benzyl (B1604629) chlorides are generally less reactive than their bromide or iodide counterparts, the selection of an appropriate catalytic system is critical for achieving high yields.
Key Reaction Parameters
Successful Suzuki coupling of this compound is dependent on the careful optimization of several key parameters:
-
Catalyst System: The active catalyst is a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).
-
Ligand: The choice of phosphine (B1218219) ligand is crucial for promoting the catalytic cycle. Bulky, electron-rich phosphine ligands, such as Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have been shown to be effective for the coupling of less reactive aryl chlorides.[1]
-
Base: A base is essential for the activation of the boronic acid to facilitate transmetalation. Common bases include cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium carbonate (K₂CO₃).
-
Solvent: A mixture of an organic solvent and water is often employed. Solvents like tetrahydrofuran (B95107) (THF), dioxane, and cyclopentyl methyl ether (CPME) are frequently used. The aqueous phase helps to dissolve the base and aids in the activation of the boronic acid.[1]
Comparative Data of Suzuki Coupling Protocols for Benzyl Chlorides
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of benzyl chlorides with arylboronic acids or their derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | Benzyl chloride, potential for decomposition | [1] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | Good | Benzyl bromide with potassium aryltrifluoroborates | [1] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | dppf | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | 18 | High | Benzyl bromide with potassium aryltrifluoroborates | [1] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | MW | 0.5 | Good-High | Benzyl halides with phenylboronic acid | [2] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methodologies for similar benzylic chlorides.[1]
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf) in THF/Water
This protocol is adapted from a general method for the coupling of benzylic halides with potassium aryltrifluoroborates and can be modified for arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Add cesium carbonate (1.5 mmol).
-
Add the arylboronic acid (1.2 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add a degassed solution of this compound (1.0 mmol) in THF (10 mL).
-
Add degassed deionized water (1 mL).
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Suzuki Coupling Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for Williamson Ether Synthesis with 3-Fluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Williamson ether synthesis utilizing 3-Fluorobenzyl chloride. The inclusion of a fluorine atom on the benzyl (B1604629) group can impart unique properties to the resulting ether products, making them valuable intermediates in pharmaceutical and agrochemical research.
Application Notes
The Williamson ether synthesis is a robust and versatile method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. This compound is an attractive electrophile for this reaction due to the benzylic carbon being highly susceptible to nucleophilic attack. The presence of the fluorine atom at the meta-position can influence the electronic properties of the aromatic ring, potentially affecting the reactivity and the biological activity of the synthesized ethers.
Key Applications in Drug Discovery:
Fluorinated organic molecules are of significant interest in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of a drug candidate. Ethers derived from this compound are being investigated for various therapeutic applications, including their potential as anti-cancer agents. Studies have shown that aryl benzyl ethers with fluoro substituents exhibit cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and SGC7901 (gastric carcinoma).[1]
Data Presentation
Reaction Parameters
The following table summarizes typical reaction parameters for the Williamson ether synthesis with this compound.
| Parameter | Value/Condition | Source |
| Alcohol | p-Hydroxybenzaldehyde | Patent CN113072436A |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Patent CN113072436A |
| Solvent | Acetone (B3395972) | Patent CN113072436A |
| Temperature | 20-25 °C | Patent CN113072436A |
| Reaction Time | 24 hours | Patent CN113072436A |
| Yield | 90.2% | Patent CN113072436A |
Biological Activity of Related Fluorinated Compounds
The following table presents representative half-maximal inhibitory concentration (IC50) values for various fluorinated compounds against the A549 human lung carcinoma cell line, demonstrating the potential anti-cancer activity of molecules containing fluorinated benzyl moieties.
| Compound | Cell Line | IC50 (µM) | Source |
| Fluorinated Schiff Base 6 | A549 | 0.64 | [2] |
| Compound 2e | A549 | 9.62 ± 1.14 | [3] |
| Compound 5 | A549 | 10.67 ± 1.53 | ResearchGate Data |
| Compound 10 | A549 | 29.67 ± 5.51 | ResearchGate Data |
Note: The IC50 values presented are for structurally related fluorinated compounds to illustrate the potential biological activity. The specific IC50 values for the direct product of the provided protocol may vary.
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde
This protocol is adapted from patent CN113072436A for the synthesis of an aryl benzyl ether.
Materials:
-
This compound
-
p-Hydroxybenzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Sodium iodide (NaI)
-
Acetone
-
Dichloromethane
-
1M Hydrochloric acid
-
Saturated sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Isopropyl ether
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine p-hydroxybenzaldehyde (0.36 mol), acetone (500 mL), DBU (0.38 mol), and sodium iodide (0.034 mol).
-
Addition of this compound: To the stirred solution, add this compound (0.34 mol).
-
Reaction: Stir the reaction mixture at 20-25 °C for 24 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
To the residue, add 500 mL of dichloromethane.
-
Wash the organic phase sequentially with 1M hydrochloric acid, saturated sodium carbonate solution, and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from isopropyl ether to yield the purified 4-(3-Fluorobenzyloxy)benzaldehyde as a white solid.
-
Visualizations
Reaction Mechanism
Caption: Williamson Ether Synthesis Mechanism.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Conceptual Signaling Pathway
Caption: Conceptual Anti-Cancer Signaling Pathway.
References
Application of 3-Fluorobenzyl Chloride in Agrochemical Synthesis: Detailed Notes and Protocols
Introduction
3-Fluorobenzyl chloride (CAS No. 456-42-8) is a key organofluorine intermediate utilized in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] The incorporation of the 3-fluorobenzyl moiety into a molecule can significantly enhance its biological efficacy. The fluorine atom's high electronegativity can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved binding affinity to target sites and enhanced performance of the active ingredient.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel pyrazole (B372694) carboxamide fungicide.
Application in Fungicide Synthesis: Pyrazole Carboxamides
Pyrazole carboxamides are a significant class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiration process. The introduction of a 3-fluorobenzyl group can enhance the fungicidal activity of these compounds.[4][5][6]
A notable example is the synthesis of 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide . This compound demonstrates the utility of this compound as a reactive building block for creating potent fungicidal agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₁₃H₁₁F₄N₃O | 301.24 | 47.9 | 137.8 - 138.3 |
Table 1: Quantitative data for the synthesis of a pyrazole carboxamide fungicide using this compound.[5]
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, which involves the preparation of a pyrazole acid chloride intermediate followed by coupling with 3-fluorobenzylamine (B89504) (which can be synthesized from this compound).
Part 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
This intermediate is crucial for the final coupling step. Its synthesis starts from more readily available precursors.
Materials:
-
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
Procedure:
-
Hydrolysis: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide. The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The solid is filtered, washed with water, and dried.
-
Chlorination: The dried carboxylic acid is suspended in anhydrous toluene with a catalytic amount of DMF. Thionyl chloride is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours.
-
Work-up: The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of 3-Fluorobenzylamine
This nucleophile is prepared from this compound.
Materials:
-
This compound
-
Ammonia (B1221849) (aqueous solution) or another aminating agent
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Amination: this compound is reacted with an excess of aqueous ammonia in a sealed vessel at elevated temperature and pressure.
-
Work-up: After the reaction is complete, the mixture is cooled, and the excess ammonia and solvent are removed. The product is extracted with an organic solvent and purified by distillation or chromatography to yield 3-fluorobenzylamine.
Part 3: Synthesis of 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This final step involves the coupling of the acid chloride and the amine.
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
3-Fluorobenzylamine
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
Procedure:
-
Reaction Setup: Dissolve 3-fluorobenzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the flask.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[5]
Visualizations
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a target agrochemical.
Caption: General workflow for agrochemical synthesis.
Reaction Scheme for Pyrazole Carboxamide Fungicide Synthesis
The diagram below outlines the key reaction step for the synthesis of the example pyrazole carboxamide fungicide.
Caption: Synthesis of a pyrazole carboxamide fungicide.
References
Application Notes and Protocols: 3-Fluorobenzyl Chloride as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed under conditions that do not affect other functional groups. The benzyl (B1604629) ether is a widely utilized protecting group for alcohols due to its general stability and ease of removal by hydrogenolysis.
This document provides detailed application notes and protocols for the use of 3-fluorobenzyl chloride as a reagent for the protection of alcohols. The introduction of a fluorine atom onto the benzyl group can subtly modify its electronic properties, potentially influencing its stability and reactivity, which can be advantageous in certain synthetic strategies.
Protection of Alcohols with this compound
The most common method for the formation of 3-fluorobenzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces the chloride from this compound in an SN2 reaction.
Experimental Protocol: General Procedure for the 3-Fluorobenzylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound and sodium hydride in dimethylformamide (DMF).
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add this compound (1.1 eq) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-fluorobenzyl ether.
Data Presentation: Protection of Alcohols
The following table summarizes the expected yields for the 3-fluorobenzylation of various types of alcohols based on typical Williamson ether synthesis reactions.[1][2][3][4][5] It is important to note that specific yields for this compound with a wide range of alcohols are not extensively reported; these values are representative of benzyl ether formations in general. The reactivity follows the expected trend for SN2 reactions, with primary alcohols being the most reactive.
| Alcohol Type | Substrate Example | Typical Yield (%) | Reaction Conditions |
| Primary | 1-Butanol | 85-95 | NaH, DMF, 0 °C to rt, 12-16 h |
| Secondary | 2-Pentanol | 60-80 | NaH, DMF, rt to 50 °C, 16-24 h |
| Tertiary | tert-Butanol | <10 | NaH, DMF, elevated temperatures |
Stability of the 3-Fluorobenzyl Ether Protecting Group
Benzyl ethers are known for their stability across a range of chemical conditions, making them robust protecting groups. The 3-fluorobenzyl ether is expected to exhibit similar stability. The electron-withdrawing nature of the fluorine atom may slightly increase its stability towards acidic cleavage compared to an unsubstituted benzyl ether.
Data Presentation: Stability of Benzyl Ethers
The following table provides a summary of the general stability of benzyl ethers to various reagents. Quantitative data for the 3-fluorobenzyl ether specifically is limited; therefore, this information is based on the well-established stability of the parent benzyl ether protecting group.[6][7]
| Condition Category | Reagent/Condition | Stability |
| Acidic | 1 M HCl (aq) | Generally Stable |
| Trifluoroacetic acid (TFA) | Labile at elevated temperatures | |
| Lewis Acids (e.g., BCl₃, BBr₃) | Labile | |
| Basic | 1 M NaOH (aq) | Stable |
| Strong non-nucleophilic bases (e.g., NaH, LDA) | Stable | |
| Oxidative | PCC, PDC, Swern, DMP | Stable |
| Strong oxidants (e.g., DDQ, CAN) | Labile (especially with electron-donating groups) | |
| Reductive | LiAlH₄, NaBH₄, DIBAL-H | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile |
Deprotection of 3-Fluorobenzyl Ethers
The most common and efficient method for the cleavage of benzyl ethers, including the 3-fluorobenzyl ether, is catalytic hydrogenation. This method is mild and selective, often leaving other functional groups intact. An alternative to using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a palladium catalyst.
Experimental Protocol: Deprotection by Catalytic Hydrogenation
This protocol describes a general procedure for the deprotection of a 3-fluorobenzyl ether using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
3-Fluorobenzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Dissolve the 3-fluorobenzyl-protected alcohol (1.0 eq) in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressure in a specialized apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the substrate and reaction scale.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.
-
If necessary, the crude product can be purified by column chromatography.
Experimental Protocol: Deprotection by Catalytic Transfer Hydrogenation
This protocol offers an alternative to using hydrogen gas, employing ammonium formate (B1220265) as a hydrogen source.[8][9][10]
Materials:
-
3-Fluorobenzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Reaction flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 3-fluorobenzyl-protected alcohol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times are typically in the range of 1-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Data Presentation: Deprotection of 3-Fluorobenzyl Ethers
The following table provides expected yields and reaction times for the deprotection of 3-fluorobenzyl ethers. While specific data for a variety of 3-fluorobenzyl ethers is not extensively documented, the values are based on typical debenzylation reactions.[1][6][11][12][13][14] The presence of the fluorine atom is not expected to significantly hinder the hydrogenolysis reaction.
| Deprotection Method | Substrate Example | Typical Yield (%) | Typical Reaction Time |
| Catalytic Hydrogenation (H₂, Pd/C) | 1-(3-Fluorobenzyloxy)butane | >95% | 2-8 h |
| Catalytic Transfer Hydrogenation (HCOONH₄, Pd/C) | 2-(3-Fluorobenzyloxy)pentane | 90-98% | 1-4 h |
Visualizations
Reaction Workflows and Mechanisms
Caption: General experimental workflow for the protection and deprotection of alcohols using the 3-fluorobenzyl group.
Caption: Simplified reaction mechanisms for the protection and deprotection of alcohols with the 3-fluorobenzyl group.
Logical Relationships
Caption: Stability profile of the 3-fluorobenzyl ether protecting group under various chemical conditions.
References
- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 13. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Scale-up Synthesis of 3-Fluorobenzylated Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorobenzylated compounds are a critical class of intermediates in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom at the meta-position of the benzyl (B1604629) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the development of robust and scalable synthetic routes to these compounds is of paramount importance. This document provides detailed application notes and protocols for the scale-up synthesis of 3-fluorobenzylated compounds, focusing on the preparation of key 3-fluorobenzyl halide intermediates and their subsequent use in C-, O-, and N-alkylation reactions.
Synthesis of Key Intermediates: 3-Fluorobenzyl Halides
The efficient synthesis of 3-fluorobenzyl chloride and 3-fluorobenzyl bromide is the cornerstone for producing a wide array of 3-fluorobenzylated derivatives. While several methods exist, scalability, yield, and safety are key considerations for industrial applications.
One documented method for the synthesis of this compound involves the reaction of 3-fluorotoluene (B1676563) with tetrachloromethane in the presence of an iron(II) chloride catalyst within a sealed autoclave.[3] This method, however, suffers from a relatively low yield. A more common industrial approach for producing benzyl halides is the free-radical halogenation of the corresponding toluene, which can be adapted for 3-fluorotoluene. For 3-fluorobenzyl bromide, a direct bromomethylation of fluorobenzene (B45895) is a potential route.[4]
Table 1: Summary of Synthesis Methods for 3-Fluorobenzyl Halides
| Product | Starting Material | Key Reagents/Catalyst | Solvent | Conditions | Yield (%) | Purity (%) |
| This compound | 3-Fluorotoluene | Tetrachloromethane, Iron(II) chloride tetrahydrate, Formamide (B127407), Methanol (B129727) | None | 180°C, 6 h, Autoclave | 35 | >95 (after distillation) |
| 3-Fluorobenzyl bromide | 3-Fluorobenzyl alcohol | Phosphorus tribromide | Diethyl ether | 0°C to RT, 2 h | >90 | >98 (after distillation) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Autoclave Method) [3]
Materials:
-
3-Fluorotoluene
-
Tetrachloromethane
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Formamide
-
Methanol
-
Stainless steel autoclave with a glass liner
-
Distillation apparatus
Procedure:
-
To a 10 mL glass tube, add FeCl₂·4H₂O (0.09 mmol, 0.018 g) and formamide (4.5 mmol, 0.20 g) under an argon atmosphere.
-
Heat the mixture for 5 minutes.
-
Add tetrachloromethane (18 mmol, 2.76 g), methanol (4.5 mmol, 0.14 g), and 3-fluorotoluene (9 mmol, 1.00 g).
-
Seal the glass tube and place it inside a 17 mL stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 6 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Carefully open the autoclave and the glass tube.
-
Filter the reaction mixture through a paper filter.
-
Remove the solvent by distillation.
-
Purify the target product by vacuum distillation to separate it from the unreacted 3-fluorotoluene.
Protocol 2: Scalable Synthesis of 3-Fluorobenzyl Bromide from 3-Fluorobenzyl Alcohol
Materials:
-
3-Fluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzyl alcohol (1 equiv.) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equiv.) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-fluorobenzyl bromide by vacuum distillation.
Scale-up Alkylation Reactions
3-Fluorobenzyl halides are versatile electrophiles for the alkylation of carbon, oxygen, and nitrogen nucleophiles. The following sections detail scalable protocols for these key transformations.
C-Alkylation of Active Methylene (B1212753) Compounds
The C-alkylation of active methylene compounds, such as β-ketoesters and malonates, is a fundamental C-C bond-forming reaction.[5] For scale-up, phase-transfer catalysis (PTC) or microwave-assisted solvent-free conditions offer significant advantages in terms of reaction rates, yields, and green chemistry principles.[6][7]
Table 2: C-Alkylation of Ethyl Acetoacetate (B1235776) with 3-Fluorobenzyl Bromide
| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Conditions | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl acetoacetate | 3-Fluorobenzyl bromide | K₂CO₃/KOH | TEBAC | None | Microwave, 60-80°C, 3-5 min | 59-82 | >95 (after chromatography) |
Protocol 3: Microwave-Assisted C-Alkylation of Ethyl Acetoacetate [6]
Materials:
-
Ethyl acetoacetate
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (B78521) (KOH)
-
Triethylbenzylammonium chloride (TEBAC)
-
Microwave reactor
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave-safe vessel, thoroughly mix a 1:4 mixture of KOH and K₂CO₃ (excess).
-
Add ethyl acetoacetate (1 equiv.) and TEBAC (10 mol%).
-
Add 3-fluorobenzyl bromide (1.1 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60-80°C for 3-5 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
O-Alkylation of Phenols
The Williamson ether synthesis is a classic method for preparing ethers. The use of phase-transfer catalysis (PTC) is highly effective for the O-alkylation of phenols, allowing the reaction to proceed under mild conditions with high yields and selectivity, making it suitable for industrial scale-up.[8][9]
Table 3: Phase-Transfer Catalyzed O-Alkylation of Phenol (B47542) with this compound
| Substrate | Alkylating Agent | Base | Catalyst | Solvent System | Conditions | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenol | this compound | 50% aq. NaOH | TBAB | Toluene/Water | 80°C, 4 h | >95 | >98 (after work-up) |
Protocol 4: O-Alkylation of Phenol under Phase-Transfer Catalysis
Materials:
-
Phenol
-
This compound
-
50% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Mechanical stirrer and reflux condenser
Procedure:
-
To a mechanically stirred solution of phenol (1 equiv.) in toluene, add 50% aqueous NaOH solution (3 equiv.) and TBAB (5 mol%).
-
Heat the biphasic mixture to 80°C.
-
Slowly add this compound (1.05 equiv.) to the reaction mixture.
-
Continue stirring at 80°C for 4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify by vacuum distillation or recrystallization.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with 3-fluorobenzyl halides provides access to a wide range of biologically active molecules. A key challenge in scaling up these reactions is preventing over-alkylation to form quaternary ammonium (B1175870) salts. Using a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) in a suitable solvent is an effective strategy for achieving high yields of the desired tertiary amine.[10]
Table 4: N-Alkylation of a Secondary Amine with 3-Fluorobenzyl Bromide
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Purity (%) |
| Dibenzylamine (B1670424) | 3-Fluorobenzyl bromide | N,N-Diisopropylethylamine | Acetonitrile | RT, 12-24 h | >90 | >95 (after chromatography) |
Protocol 5: N-Alkylation of Dibenzylamine with 3-Fluorobenzyl Bromide [10]
Materials:
-
Dibenzylamine
-
3-Fluorobenzyl bromide
-
N,N-Diisopropylethylamine (Hünig's base)
-
Anhydrous acetonitrile
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve dibenzylamine (1.0 equiv.) in anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine (1.5 equiv.).
-
Slowly add 3-fluorobenzyl bromide (1.1 equiv.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take 12-24 hours to complete.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of the base, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: General workflow for synthesizing 3-fluorobenzylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. bipublication.com [bipublication.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Fluorobenzyl Chloride Grignard Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 3-Fluorobenzyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this sensitive organometallic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the formation of 3-fluorobenzylmagnesium chloride?
A1: The most significant side reaction is Wurtz-type homocoupling.[1][2] In this reaction, the newly formed 3-fluorobenzylmagnesium chloride acts as a nucleophile and reacts with a molecule of the starting material, this compound, to produce 1,2-bis(3-fluorophenyl)ethane. This dimerization not only consumes the desired Grignard reagent but also complicates the purification of subsequent reaction products.[1]
Q2: How does the choice of solvent affect the formation of the Wurtz coupling byproduct?
A2: The choice of solvent has a dramatic impact on the ratio of the desired Grignard reagent to the Wurtz coupling byproduct, particularly for reactive halides like benzyl (B1604629) chlorides.[1][2] Ethereal solvents are necessary to stabilize the Grignard reagent. For benzyl halides, solvents like diethyl ether (Et₂O) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to significantly suppress the formation of the Wurtz byproduct compared to tetrahydrofuran (B95107) (THF).[1][2]
Q3: What are the likely causes of a high yield of the Wurtz coupling byproduct?
A3: Several factors can promote the formation of the Wurtz coupling product:
-
High Local Concentration of this compound: Rapid addition of the halide can lead to localized high concentrations, increasing the probability of the Grignard reagent reacting with the starting material instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1] The Grignard formation is exothermic, and poor temperature control can lead to "hot spots" that favor byproduct formation.[1]
-
Inappropriate Solvent Choice: As mentioned, using THF can lead to a significant increase in the Wurtz byproduct for benzylic systems.[1][2]
-
Insufficient Magnesium Surface Area or Activity: A limited or passivated magnesium surface can slow the rate of Grignard formation, leaving unreacted this compound in the solution for a longer period, available to react with the Grignard reagent as it is formed.[1]
Q4: My reaction mixture has turned cloudy or a precipitate has formed. Is this indicative of Wurtz coupling?
A4: While some Grignard reagents can be poorly soluble and appear cloudy, the formation of a significant precipitate can be due to the Wurtz coupling product. The dimer, 1,2-bis(3-fluorophenyl)ethane, is a solid and can precipitate from the reaction mixture, sometimes impeding efficient stirring.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no initiation of the Grignard reaction. | Passivated magnesium surface (oxide layer). | Activate the magnesium. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium turnings under an inert atmosphere. |
| Presence of moisture in glassware or solvent. | Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. | |
| Reaction starts but then stops. | Insufficient magnesium surface area. | Use a higher grade of magnesium turnings or powder with a larger surface area. Ensure efficient stirring to expose fresh magnesium surfaces. |
| High yield of 1,2-bis(3-fluorophenyl)ethane (Wurtz product). | Rapid addition of this compound. | Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, gentle reflux. |
| High reaction temperature. | Maintain a controlled, gentle reflux. Use an external cooling bath (e.g., a water bath) to manage the exotherm if necessary. | |
| Incorrect solvent. | Use diethyl ether or 2-methyltetrahydrofuran instead of THF. | |
| The reaction mixture turns dark brown or black. | Decomposition of the Grignard reagent. | This can occur with prolonged heating. Once the magnesium is consumed, do not continue to heat the reaction for an extended period. |
| Low yield of the desired product in the subsequent reaction. | Inaccurate concentration of the Grignard reagent. | The concentration of the formed Grignard reagent should be determined by titration before its use in the next step. A common method is titration against a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline. |
| Presence of unreacted this compound. | Ensure the Grignard formation has gone to completion by observing the consumption of the magnesium. Allow for a sufficient reaction time after the addition of the halide is complete. |
Data Presentation
The following table summarizes the effect of solvent choice on the yield of the Grignard product versus the Wurtz coupling byproduct for the closely related benzyl chloride. This data provides a strong indication of the expected trend for this compound.
Table 1: Comparison of Solvents in the Grignard Reaction of Benzyl Chloride with a Ketone
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling.[1] |
*Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in 3-Fluorobenzylmagnesium Chloride Formation
This protocol is adapted from best practices for benzylic Grignard formations and is designed to minimize the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal for activation)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled hot under a stream of inert gas.
-
Magnesium Activation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add a single crystal of iodine. Gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Dissolve the this compound in the chosen anhydrous solvent (Et₂O or 2-MeTHF) and place it in the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle and controllable reflux. If the reaction becomes too vigorous, it can be moderated with a cool water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The reaction is typically complete within 1-2 hours after the addition.
-
Quantification (Optional but Recommended): Before using the Grignard reagent in a subsequent reaction, it is best practice to determine its molarity via titration.
Visualizations
References
Technical Support Center: Synthesis of 3-Fluorobenzylmagnesium Chloride and Prevention of Wurtz Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorobenzyl chloride. The focus is on the successful formation of the Grignard reagent, 3-Fluorobenzylmagnesium chloride, while minimizing the formation of the major byproduct, 1,2-bis(3-fluorophenyl)ethane, through Wurtz coupling.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling and why is it a problem in the Grignard synthesis with this compound?
A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent. It involves the reaction of the newly formed Grignard reagent with the unreacted this compound starting material.[1] This dimerization results in the formation of 1,2-bis(3-fluorophenyl)ethane, a homocoupled byproduct. This side reaction is problematic as it consumes both the starting material and the desired Grignard reagent, leading to a significant reduction in the yield of the target product and complicating its purification.[1]
Q2: What are the primary causes of a high yield of the Wurtz coupling byproduct?
A2: Several factors can promote the formation of the Wurtz coupling product:
-
High Local Concentration of this compound: Rapid addition of the halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: The Wurtz coupling reaction rate is accelerated at higher temperatures. The exothermic nature of Grignard reagent formation can create localized "hot spots" if the temperature is not carefully controlled.[1]
-
Choice of Solvent: Certain solvents, notably Tetrahydrofuran (THF), are known to promote Wurtz coupling for benzylic halides.[1][2]
-
Inactive or Insufficient Magnesium Surface Area: A passivating layer of magnesium oxide on the magnesium turnings or an insufficient surface area can slow down the formation of the Grignard reagent. This leaves unreacted this compound in the solution for a longer period, available to react with the Grignard reagent as it is formed.[1]
Q3: How can I minimize the formation of the Wurtz coupling product?
A3: To suppress the formation of 1,2-bis(3-fluorophenyl)ethane, the following strategies are recommended:
-
Slow Addition: Add a solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the halide throughout the reaction.[1]
-
Low Temperature: Maintain a low reaction temperature, typically below 10°C, using an ice bath to control the exotherm of the Grignard formation.[1]
-
Appropriate Solvent Choice: Utilize solvents that are less prone to promoting Wurtz coupling for benzylic systems, such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[1][2]
-
Magnesium Activation: Activate the magnesium surface prior to the addition of the halide to ensure a rapid initiation and formation of the Grignard reagent. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1]
Q4: My Grignard reaction with this compound is not starting. What should I do?
A4: Failure to initiate a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried) and the solvent must be anhydrous.
-
Activate the Magnesium: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask. The disappearance of the iodine's color is an indicator of activation.[1]
-
Initiate with a Small Amount of Halide: Add a small portion of the this compound solution and look for signs of reaction (gentle bubbling, cloudiness, or a slight exotherm). Gentle warming with a heat gun may be necessary to start the reaction. Once initiated, proceed with the slow addition of the remaining halide.[1]
Data Presentation
The choice of solvent has a significant impact on the ratio of the desired Grignard reagent to the Wurtz coupling byproduct. The following table summarizes data from a study on the closely related benzyl (B1604629) chloride, which provides a strong indication of the expected trend with this compound.
| Solvent | Ratio of Grignard Product to Wurtz Coupling Byproduct | Isolated Yield of Grignard Product (%) |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | 90% |
| Diethyl Ether (Et₂O) | 90 : 10 | 94% |
| Tetrahydrofuran (THF) | 30 : 70 | 27% |
Data adapted from a comparative study on benzyl chloride.[2][3]
Experimental Protocols
Protocol 1: Minimized Wurtz Coupling in the Formation of 3-Fluorobenzylmagnesium Chloride
This protocol is adapted from a procedure demonstrated to be effective for benzyl chloride and is expected to be highly applicable to this compound.[1]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal)
-
This compound (1.0 equivalent)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous Diethyl Ether (optional, can be used in place of 2-MeTHF)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a slow stream of inert gas until the purple color of the iodine sublimes and disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous 2-MeTHF. Add a small portion (approx. 5-10%) of this solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.[1]
-
Reaction Completion: After the addition is complete, continue to stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes to ensure the reaction goes to completion.[1] The Grignard reagent is now ready for use in subsequent reactions.
Mandatory Visualization
Caption: Competing reaction pathways in Grignard synthesis.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
References
Technical Support Center: Optimization of Suzuki Coupling with 3-Fluorobenzyl Chloride
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Fluorobenzyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The Suzuki coupling of benzyl (B1604629) chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition step to the palladium catalyst slower.[1][2] The presence of an electron-withdrawing fluorine atom on the benzene (B151609) ring can further influence the electronic properties of the substrate. Additionally, benzylic halides are susceptible to side reactions such as homocoupling (formation of bibenzyl) and can be sensitive to the reaction conditions.[2]
Q2: What are the most critical parameters to optimize for this reaction?
A2: The most critical parameters to optimize for a successful Suzuki coupling with this compound are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. These factors have a significant and interdependent effect on reaction yield and purity.[3][4]
Q3: Which catalyst systems are recommended for benzyl chlorides?
A3: For less reactive aryl and benzyl chlorides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the oxidative addition step.[1][5] Common and effective systems include PdCl₂(dppf)·CH₂Cl₂ and combinations of a palladium precursor like Pd(OAc)₂ with biarylphosphine ligands such as SPhos or XPhos.[2][6]
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for activating the boronic acid partner for the transmetalation step in the catalytic cycle.[7] For Suzuki couplings of benzyl halides, strong bases are often required. Cesium carbonate (Cs₂CO₃) is frequently reported as a highly effective base.[2] Other options include potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃), though Cs₂CO₃ often gives superior results.[2][8] The requirement for three equivalents of base has been noted for optimal performance in similar systems.[2]
Q5: What are suitable solvents for this reaction?
A5: A mixture of an organic solvent and water is commonly used. The aqueous phase helps to dissolve the base.[5] Good organic solvent choices include dioxane, tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME).[2][5] The choice of solvent can significantly impact the reaction rate and yield, with CPME/H₂O mixtures showing accelerated rates at higher temperatures in some cases.[2]
Q6: Should I use a boronic acid or a potassium aryltrifluoroborate?
A6: While boronic acids are common, potassium aryltrifluoroborates are an excellent alternative. They exhibit greater stability and can lead to higher yields and better functional group tolerance in couplings with benzylic halides.[2][9] Their increased nucleophilicity can be advantageous for challenging couplings.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[10] - Use a pre-catalyst that readily forms the active Pd(0) species. - Increase catalyst loading, but be aware this may also increase side reactions.[2] |
| 2. Inefficient Oxidative Addition: The C-Cl bond is not breaking to add to the palladium center. | - Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or other Buchwald ligands) to accelerate oxidative addition.[5][11] - Increase the reaction temperature. | |
| 3. Ineffective Base: The boronic acid is not sufficiently activated for transmetalation. | - Switch to a stronger base, such as Cesium Carbonate (Cs₂CO₃).[2] - Ensure the base is finely powdered and dry, or consider adding a small amount of water if using anhydrous conditions with K₃PO₄.[11] | |
| 4. Poor Substrate Quality: Impurities in the this compound or boronic acid. | - Purify the starting materials before use. - Consider converting the boronic acid to a more stable potassium trifluoroborate.[4] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.[10] |
| Formation of Bibenzyl (Homocoupling of Benzyl Chloride) | 1. Reaction Conditions Too Harsh: High temperature or certain catalyst systems can favor this side reaction. | - Attempt the reaction at a lower temperature.[10] - Screen different catalyst/ligand combinations. PdCl₂(dppf) has shown good results in minimizing this side product.[2] |
| Decomposition of Starting Material | 1. Base Sensitivity: The starting material or product may be sensitive to the strong base used. | - Try a milder base, such as K₂CO₃ or K₂HPO₄, although this may require longer reaction times or higher temperatures.[11] |
| 2. Thermal Instability: The benzyl chloride may be unstable at the reaction temperature. | - Lower the reaction temperature and accept a longer reaction time. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes conditions used for the Suzuki-Miyaura coupling of benzyl halides with arylboron reagents from the literature, which can serve as a starting point for optimizing the reaction with this compound.
| Electrophile | Boron Reagent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K-Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 84 | [2] |
| Benzyl Bromide | K-Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 95 | - | 93 | [2] |
| Benzyl Bromide | K-Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 95 | - | 97 | [2] |
| Benzyl Chloride | K-Aryltrifluoroborates (electron-rich) | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | CPME/H₂O (10:1) | 90 | 16 | 85 | [2] |
| Benzyl Chloride | Phenylboronic Acid | KAPs(Ph-PPh₃)-Pd (0.26) | K₃PO₄·3H₂O (1.5) | Ethanol | 80 | 0.08 | 99 | [8] |
| 4-Nitrobenzyl Chloride | Phenylboronic Acid | KAPs(Ph-PPh₃)-Pd (0.26) | K₃PO₄·3H₂O (1.5) | Toluene | 80 | 0.5 | 99 | [8] |
Note: KAPs(Ph-PPh₃)-Pd is a specialized heterogeneous catalyst.
Experimental Protocols
Recommended Starting Protocol for Suzuki Coupling of this compound
This protocol is adapted from established procedures for the coupling of benzyl halides with potassium aryltrifluoroborates.[2]
Materials:
-
This compound (1.0 equiv)
-
Potassium aryltrifluoroborate (or Arylboronic acid) (1.0 - 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Cyclopentyl methyl ether (CPME)
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297)
-
Brine solution
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cesium Carbonate.
-
Add a degassed mixture of CPME and water (10:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the this compound.[2]
-
Seal the reaction vessel and heat the mixture to 90-95 °C with vigorous stirring.[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction may take several hours (e.g., 16-24 h).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylmethane product.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
Removal of unreacted 3-Fluorobenzyl chloride from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 3-Fluorobenzyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a halogenated aromatic compound commonly used as a reactive intermediate in pharmaceutical and agrochemical synthesis.[1] Its complete removal from a reaction mixture is crucial as it is a corrosive and reactive compound that can interfere with subsequent reaction steps, affect the purity of the final product, and pose safety risks.[2]
Q2: What are the general strategies for removing unreacted this compound?
The primary strategies for removing unreacted this compound involve converting it into a more easily separable derivative. This is typically achieved through:
-
Quenching: Reacting the this compound with a nucleophilic agent to form a new compound with different physical properties (e.g., higher polarity, water solubility).
-
Extraction: Utilizing liquid-liquid extraction to partition the unreacted chloride or its quenched derivative into a separate phase.
-
Chromatography: Separating the desired product from the unreacted chloride based on differences in polarity using techniques like column chromatography.
-
Distillation: Removing the volatile this compound from non-volatile products under reduced pressure, although this can risk thermal decomposition.
Q3: What are some common quenching agents for this compound?
Several nucleophilic agents can be used to quench unreacted this compound. The choice of quenching agent depends on the stability of the desired product to the reaction conditions. Common options include:
-
Aqueous Ammonia (B1221849): Reacts to form the corresponding benzylamine, which can be removed by an acidic wash.
-
Primary or Secondary Amines (e.g., Ethylenediamine): Form more complex amines that can be easily separated.
-
Aqueous Sodium Bicarbonate: A weak base that can hydrolyze the benzyl (B1604629) chloride to benzyl alcohol, which is more polar and can be more easily separated.
-
Water: Hydrolysis to 3-fluorobenzyl alcohol can be effective, especially at elevated temperatures, but may be slow.[3]
Q4: How can I confirm that all the this compound has been removed?
Analytical techniques are essential to confirm the absence of residual this compound. The most common and effective methods are:
-
Gas Chromatography (GC): A highly sensitive method for detecting volatile organic compounds.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the starting material and the appearance of the product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the characteristic signals of this compound in the crude product mixture.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
Issue 1: My desired product is co-eluting with this compound during column chromatography.
-
Cause: The polarity of your product and this compound are too similar.
-
Solution:
-
Quench before chromatography: Convert the this compound to a more polar derivative (e.g., 3-fluorobenzyl alcohol or a corresponding amine) using one of the quenching protocols below. This will significantly alter its retention time on the column.
-
Optimize chromatography conditions: Experiment with different solvent systems, trying less polar eluents to increase the separation.
-
Issue 2: An emulsion has formed during the extractive workup.
-
Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution:
-
Allow the mixture to stand: Give the layers more time to separate.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Add brine: Introduce a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite.
-
Issue 3: I observe the evolution of HCl gas during my workup or purification.
-
Cause: This is likely due to the hydrolysis of this compound upon contact with water, especially at elevated temperatures.
-
Solution:
-
Work at lower temperatures: Perform aqueous washes and extractions at room temperature or below.
-
Neutralize before heating: If distillation is necessary, ensure all acidic impurities are removed by washing with a weak base like sodium bicarbonate before heating.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆ClF |
| Molecular Weight | 144.57 g/mol |
| Boiling Point | 176-177 °C at 1013 hPa |
| Density | 1.21 g/cm³ at 20 °C |
| Flash Point | 58 °C (closed cup) |
| Solubility in Water | 40 g/L (20 °C)[5] |
| Appearance | Colorless to pale yellow liquid[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
This protocol is suitable for reaction mixtures where the desired product is stable to basic conditions.
-
Cool the reaction mixture: Place the reaction flask in an ice bath (0-5 °C).
-
Add aqueous ammonia: Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (if not already present) and water.
-
Separate the organic layer.
-
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the formed 3-fluorobenzylamine.
-
Final Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Hydrolysis with Sodium Bicarbonate
This is a milder quenching method suitable for products that may be sensitive to strong bases.
-
Dilute the reaction mixture: Add an appropriate organic solvent to the reaction mixture if needed.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Caution: Vent the separatory funnel frequently to release CO₂ gas that may evolve.
-
-
Stir: Allow the biphasic mixture to stir vigorously for 30-60 minutes to ensure complete hydrolysis.
-
Separation: Separate the organic layer.
-
Final Washes: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting 3-fluorobenzyl alcohol can then be separated from the desired product by chromatography.
Visualizations
References
- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
Technical Support Center: Managing the Hydrolysis of 3-Fluorobenzyl Chloride in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on a critical competing reaction when using 3-fluorobenzyl chloride: its hydrolysis to 3-fluorobenzyl alcohol. Understanding and controlling this side reaction is crucial for improving product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during my reaction?
A1: The primary cause is the presence of water in your reaction system. This compound is susceptible to nucleophilic attack by water, which leads to the formation of 3-fluorobenzyl alcohol and hydrochloric acid. This reaction can occur under neutral, acidic, or basic conditions.
Q2: How does the structure of this compound contribute to its susceptibility to hydrolysis?
A2: Like other benzyl (B1604629) halides, this compound can undergo nucleophilic substitution reactions. The benzyl carbocation intermediate is stabilized by resonance with the benzene (B151609) ring, which can facilitate an SN1-type hydrolysis mechanism, particularly in protic solvents like water. The presence of the fluorine atom can also influence the reactivity of the benzylic carbon.
Q3: Under what conditions is the hydrolysis of this compound most likely to occur?
A3: Hydrolysis is most prevalent in the presence of water, especially at elevated temperatures. While the hydrolysis of benzyl chloride has been shown to be largely independent of pH up to 13, conducting reactions under strictly anhydrous conditions is the most effective way to prevent this side reaction.[1]
Q4: How can I detect the presence of the hydrolysis byproduct, 3-fluorobenzyl alcohol, in my reaction mixture?
A4: The presence of 3-fluorobenzyl alcohol can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparison with a standard sample of 3-fluorobenzyl alcohol will confirm its presence.
Q5: Can I use protic solvents for my reaction with this compound?
A5: While some reactions may tolerate small amounts of protic solvents, it is generally recommended to use anhydrous aprotic solvents to minimize the competing hydrolysis reaction. If a protic solvent is necessary, reaction conditions should be carefully optimized (e.g., low temperature, short reaction time) to limit the extent of hydrolysis.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to the unwanted hydrolysis of this compound.
Problem: Low yield of the desired product and presence of a significant amount of 3-fluorobenzyl alcohol.
// Nodes start [label="Low Yield & Presence of\n3-Fluorobenzyl Alcohol Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_water [label="Was the reaction performed\nunder strictly anhydrous conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dry_reagents [label="Thoroughly dry all solvents and reagents.\nUse freshly dried glassware.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_anhydrous [label="Switch to anhydrous grade solvents.\nUse a drying agent if necessary.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Was a non-nucleophilic base used\n(if applicable)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_recommendation [label="Use a non-nucleophilic base like\nproton sponge or a hindered amine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Was the reaction temperature optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Run the reaction at a lower temperature\nto favor the desired substitution over hydrolysis.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_time [label="Was the reaction time minimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_time [label="Monitor the reaction closely (e.g., by TLC/GC)\nand quench as soon as the starting material is consumed.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Problem Resolved:\nYield Improved, Hydrolysis Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_water; check_water -> dry_reagents [label="No"]; check_water -> check_base [label="Yes"]; dry_reagents -> use_anhydrous; use_anhydrous -> check_base; check_base -> base_recommendation [label="No"]; check_base -> check_temp [label="Yes"]; base_recommendation -> check_temp; check_temp -> lower_temp [label="No"]; check_temp -> check_time [label="Yes"]; lower_temp -> check_time; check_time -> optimize_time [label="No"]; check_time -> solution [label="Yes"]; optimize_time -> solution; } enddot Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides
| Substituent (on Benzyl Chloride) | Rate Constant (kobs, s-1) |
| 4-Methoxy | 2.2 |
| 3-Methoxy | 2.9 x 10-3 |
| 3-Fluoro | (Estimated) ~1 x 10-4 |
| 4-Chloro | 1.1 x 10-4 |
| 3-Chloro | 3.2 x 10-5 |
| 4-Nitro | 1.1 x 10-6 |
| 3-Nitro | 3.2 x 10-7 |
| 3,4-Dinitro | 1.1 x 10-8 |
| Data for measured compounds from a study on solvolysis in 20% acetonitrile (B52724) in water.[2] The value for this compound is an estimation based on the electronic effect of a fluorine substituent in the meta position relative to the other measured substituents. |
This data suggests that electron-donating groups (like methoxy) significantly accelerate the rate of solvolysis (hydrolysis), while electron-withdrawing groups (like nitro) decrease the rate. The fluoro group is moderately electron-withdrawing, suggesting that this compound is less prone to hydrolysis than unsubstituted benzyl chloride but more reactive than nitro-substituted analogues.
Experimental Protocols
To minimize the competing hydrolysis reaction, it is crucial to employ anhydrous conditions. Below is a detailed protocol for a representative N-alkylation reaction.
Protocol: Anhydrous N-Alkylation of an Amine with this compound
Objective: To synthesize an N-(3-fluorobenzyl)amine while minimizing the formation of 3-fluorobenzyl alcohol.
Materials:
-
Amine (e.g., benzylamine)
-
This compound
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
Anhydrous Acetonitrile (CH3CN)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Glassware: All glassware (round-bottom flask, condenser, magnetic stir bar) should be thoroughly washed, dried in an oven at >120°C for at least 4 hours, and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the glassware under an inert atmosphere. To the round-bottom flask, add the amine (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution of the amine.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours at room temperature. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if necessary, but this may also slightly increase the rate of any residual hydrolysis.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride.
-
Wash the solid with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
-
Analytical Workflow for Quantifying Hydrolysis:
// Nodes start [label="Reaction Work-up Complete", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Prepare a sample of the crude product\nfor analysis (e.g., dissolve in a suitable solvent).", fillcolor="#F1F3F4", fontcolor="#202124"]; analytical_method [label="Select Analytical Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc_ms [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; gc_ms_details [label="Identify and quantify the peak corresponding\nto 3-fluorobenzyl alcohol by comparing retention\ntime and mass spectrum with a standard.", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_details [label="Identify and quantify the peak corresponding\nto 3-fluorobenzyl alcohol by comparing retention\ntime with a standard.", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_details [label="Identify and quantify the characteristic signals\nof 3-fluorobenzyl alcohol (e.g., benzylic CH2)\nrelative to the product using an internal standard.", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Calculate the percentage of hydrolysis\nbased on the relative peak areas or signal integrations.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> sample_prep; sample_prep -> analytical_method; analytical_method -> gc_ms [label="GC-MS"]; analytical_method -> hplc [label="HPLC"]; analytical_method -> nmr [label="NMR"]; gc_ms -> gc_ms_details; hplc -> hplc_details; nmr -> nmr_details; gc_ms_details -> data_analysis; hplc_details -> data_analysis; nmr_details -> data_analysis; } enddot Caption: Workflow for analyzing the hydrolysis byproduct.
References
Managing over-chlorination byproducts in 3-Fluorobenzyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorobenzyl chloride. The focus is on managing and mitigating the formation of over-chlorination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary over-chlorination byproducts in the synthesis of this compound?
A1: During the synthesis of this compound via the free-radical chlorination of 3-fluorotoluene (B1676563), successive chlorination of the benzylic methyl group can occur. This leads to the formation of two primary over-chlorination byproducts:
-
3-Fluorobenzal chloride (α,α-dichloro-3-fluorotoluene)
-
3-Fluorobenzotrichloride (α,α,α-trichloro-3-fluorotoluene)
Q2: How are these over-chlorination byproducts formed?
A2: The formation of these byproducts is a result of the free-radical chain mechanism of chlorination. After the initial formation of the 3-fluorobenzyl radical and its subsequent reaction to form this compound, the product itself can react further with chlorine radicals. The benzylic hydrogen in this compound is susceptible to abstraction, leading to a new radical that can then react with molecular chlorine to form the dichlorinated byproduct. This process can repeat to form the trichlorinated byproduct.
Q3: What analytical methods are recommended for identifying and quantifying over-chlorination byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both identifying and quantifying this compound and its over-chlorinated byproducts. The mass spectrometer allows for the definitive identification of each compound based on its mass-to-charge ratio (m/z), while the gas chromatograph separates the components of the mixture, allowing for their quantification.
Troubleshooting Guides
Issue 1: High Levels of Over-chlorinated Byproducts Detected in the Reaction Mixture
Possible Cause: Excessive chlorination due to reaction conditions favoring multiple substitutions on the benzylic carbon.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of chlorine to 3-fluorotoluene. A lower ratio will favor monochlorination.
-
Reaction Monitoring: Monitor the reaction progress closely using in-process Gas Chromatography (GC) analysis to stop the reaction once the desired conversion to this compound is achieved and before significant amounts of di- and tri-chlorinated byproducts are formed.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Lower temperatures can sometimes help to control the reactivity and improve selectivity, although this may also slow down the reaction rate.
Issue 2: Difficulty in Separating this compound from Over-chlorinated Byproducts
Possible Cause: Inadequate purification method or non-optimized parameters for fractional distillation.
Solution:
-
Fractional Vacuum Distillation: This is the most effective method for separating this compound from its higher-boiling over-chlorinated byproducts. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition. A vacuum distillation setup with a fractionating column is recommended.
Quantitative Data for Purification:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (760 mmHg) | Boiling Point (°C) at Reduced Pressure |
| This compound | 144.57 | 176-177[1][2] | 67-68 (pressure not specified)[3] |
| 3-Fluorobenzal chloride | 179.02 | Data not available | Data not available |
| 3-Fluorobenzotrichloride | 213.46 | Data not available | 119-120 @ 45 mmHg |
Note: The boiling point of 3-Fluorobenzal chloride is expected to be intermediate between that of this compound and 3-Fluorobenzotrichloride.
Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Chlorination of 3-Fluorotoluene
Materials:
-
3-Fluorotoluene
-
Chlorine gas
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light source
-
Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution and appropriate safety measures, or a greener alternative if available)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Ensure the apparatus is dry and purged with an inert gas.
-
Charge the reactor with 3-fluorotoluene and the chosen solvent.
-
If using a chemical initiator like AIBN, add it to the mixture.
-
Heat the mixture to reflux.
-
If using a UV light source, position it to illuminate the reaction vessel.
-
Slowly bubble a controlled stream of dry chlorine gas through the reaction mixture.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Once the desired level of conversion to this compound is achieved, stop the chlorine flow and the heat/UV source.
-
Purge the reaction mixture with an inert gas to remove any residual chlorine and HCl gas.
-
The crude product can then be purified.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Transfer the crude this compound mixture to the round-bottom flask.
-
Begin to slowly reduce the pressure in the system to the desired level.
-
Apply heat to the distillation flask.
-
Collect the initial fraction, which will likely contain any remaining solvent and lower-boiling impurities.
-
As the temperature rises, carefully collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
The higher-boiling over-chlorinated byproducts will remain in the distillation flask or distill at higher temperatures.
-
Monitor the purity of the collected fractions using GC-MS.
Protocol 3: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of all components.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 40-300 should be sufficient to detect the parent ions and fragmentation patterns of the target compounds.
Visualizations
References
Technical Support Center: Nucleophilic Substitution of 3-Fluorobenzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 3-Fluorobenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the most common causes?
A1: Low yields in nucleophilic substitution reactions with this compound can stem from several factors. These include suboptimal reaction conditions that do not favor the desired substitution pathway (SN1 vs. SN2), the presence of moisture which can lead to hydrolysis of the starting material, and the occurrence of side reactions. The choice of solvent, temperature, and concentration of the nucleophile are critical parameters to control.
Q2: Should I use SN1 or SN2 conditions for the substitution of this compound?
A2: this compound is a primary benzylic halide, which can undergo substitution by both SN1 and SN2 mechanisms. The benzylic position stabilizes the formation of a carbocation, making the SN1 pathway possible. However, as a primary halide, it is also amenable to a concerted SN2 attack. The choice of mechanism will largely depend on your reaction conditions. For a clean reaction and to avoid potential side reactions associated with carbocation intermediates, favoring an SN2 pathway is often preferable. This can be achieved by using a strong nucleophile in a polar aprotic solvent.
Q3: What is the role of the fluorine substituent on the benzene (B151609) ring?
A3: The fluorine atom at the meta-position is an electron-withdrawing group. This can influence the reaction rate and the stability of intermediates. For an SN1 reaction, the electron-withdrawing nature of fluorine can slightly destabilize the benzylic carbocation intermediate. In an SN2 reaction, the electronic effect on the transition state is more complex but generally less pronounced than in cases where the substituent is at the ortho or para position.
Q4: What are the ideal solvents for this reaction?
A4: The choice of solvent is crucial in directing the reaction towards a specific mechanism.
-
For SN2 reactions: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are recommended. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
-
For SN1 reactions: Polar protic solvents like water, ethanol (B145695), or methanol (B129727) can be used. These solvents stabilize the carbocation intermediate through hydrogen bonding. However, be aware of potential solvolysis side reactions where the solvent acts as the nucleophile.
Q5: How can I minimize the formation of byproducts?
A5: The primary byproduct in these reactions is often 3-fluorobenzyl alcohol, resulting from the hydrolysis of this compound by any residual water in the reaction mixture. To minimize this, ensure that all glassware is thoroughly dried and use anhydrous solvents. If elimination reactions are a concern, particularly with sterically hindered or strongly basic nucleophiles, using milder reaction conditions and choosing a less basic nucleophile can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive nucleophile | Ensure the nucleophile is of high purity and has not degraded. For solid nucleophiles, ensure they are finely powdered and soluble in the reaction medium. |
| Inappropriate solvent | For SN2 reactions, ensure a polar aprotic solvent is used. For SN1, a polar protic solvent is necessary. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10°C. Monitor the reaction by TLC to check for product formation. | |
| Insufficient reaction time | Allow the reaction to proceed for a longer duration. Monitor the consumption of the starting material by TLC or GC. | |
| Formation of 3-Fluorobenzyl Alcohol | Presence of water | Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Multiple Products Observed | Competing SN1 and SN2 pathways | To favor the SN2 pathway, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor the SN1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent. |
| Elimination side reactions | Use a less sterically hindered and less basic nucleophile if possible. Lowering the reaction temperature can also disfavor elimination. |
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic substitution of this compound based on general principles of SN1 and SN2 reactions.
| Nucleophile | Solvent | Predominant Mechanism | Expected Relative Yield | Key Considerations |
| NaN3 | DMF or DMSO | SN2 | High | Azide (B81097) is a good nucleophile. Use of a polar aprotic solvent favors the SN2 pathway. |
| KCN | Ethanol/Water | Mixed SN1/SN2 | Moderate to High | Cyanide is a strong nucleophile. The presence of a protic solvent may lead to some SN1 character and potential solvolysis.[1] |
| NaI | Acetone | SN2 | High | Iodide is an excellent nucleophile and leaving group (in the Finkelstein reaction). Acetone is a polar aprotic solvent. |
| H2O | Water | SN1 | Moderate | Water is a weak nucleophile and a polar protic solvent, favoring the SN1 pathway. This is a solvolysis reaction. |
| CH3OH | Methanol | SN1 | Moderate | Methanol is a weak nucleophile and a polar protic solvent, favoring the SN1 pathway. This is a solvolysis reaction. |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluorobenzyl Azide (SN2 Conditions)
This protocol is adapted from a general procedure for the synthesis of benzyl (B1604629) azide.[2]
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous DMSO.
-
Carefully add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add deionized water to the reaction mixture.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-Fluorobenzyl azide.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 3-Fluorobenzyl Cyanide (Mixed SN1/SN2 Conditions)
This protocol is based on a general procedure for the synthesis of benzyl cyanide.[1][3]
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.25 eq.) in a minimal amount of warm deionized water.
-
Add a solution of this compound (1.0 eq.) in ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate by distillation.
-
The remaining aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude 3-Fluorobenzyl cyanide can be purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
References
Technical Support Center: 3-Fluorobenzyl Chloride - Thermal Stability and Decomposition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 3-Fluorobenzyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its stability?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[1] The container should be tightly sealed to prevent exposure to air and water.
Q2: What are the known hazardous decomposition products of this compound upon thermal stress?
A2: Upon thermal decomposition, this compound can release hazardous substances. The primary decomposition products include carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[2]
Q3: What is the approximate onset temperature for the decomposition of this compound?
Q4: Are there any materials that are incompatible with this compound and could catalyze its decomposition?
A4: Yes, this compound is incompatible with several materials that can promote its decomposition. These include bases, alcohols, amines, and metals.[2] Contact with these substances should be avoided. Exposure to moist air or water can also lead to hydrolysis and decomposition.[2]
Q5: Can this compound undergo hazardous polymerization?
A5: The available information does not indicate that hazardous polymerization is a primary concern for this compound under normal storage and handling conditions. However, as with many reactive compounds, uncontrolled conditions, such as high temperatures or contamination with catalysts, could potentially lead to undesired reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample discoloration (yellowing or browning) upon storage. | Exposure to air, light, or moisture; presence of impurities. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage area is cool and dry. |
| Inconsistent results in thermal analysis (TGA/DSC). | Improper sample preparation; sample volatility; reaction with the sample pan. | Use a hermetically sealed or high-pressure crucible to prevent volatilization of the sample during analysis. Ensure the sample is representative and handled in an inert atmosphere if sensitive to air or moisture. Consider using gold-plated or other inert pans if reactivity with standard aluminum pans is suspected. |
| Unexpected exothermic event at a lower than expected temperature during a reaction. | Contamination of the reaction mixture with an incompatible material (e.g., a strong base or metal catalyst); localized heating. | Ensure all glassware and reagents are clean and dry. Add reagents in a controlled manner to manage the reaction exotherm. Use a well-calibrated temperature monitoring system. |
| Formation of solid precipitates during storage or in a reaction solvent. | Polymerization or decomposition initiated by contaminants or elevated temperature. | Filter the precipitate for analysis. Re-evaluate storage conditions and ensure the solvent is pure and free of contaminants that could initiate a reaction. |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol (General)
This protocol provides a general guideline for determining the thermal stability and decomposition profile of this compound using TGA.
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-pressure or hermetically sealed sample pans (e.g., alumina, gold-plated)
-
Microbalance
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Due to the volatility and reactivity of this compound, handle the sample in a fume hood and, if necessary, under an inert atmosphere (glove box).
-
Accurately weigh 5-10 mg of the liquid sample into a pre-tared high-pressure or hermetically sealed TGA pan.
-
Seal the pan to prevent evaporation before and during the analysis.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 500 °C).
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC) Protocol (General)
This protocol provides a general guideline for determining the thermal stability and detecting exothermic decomposition events of this compound using DSC.
Objective: To identify the onset temperature of any exothermic or endothermic events, particularly decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure or hermetically sealed sample pans (e.g., gold-plated stainless steel)
-
Microbalance
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Sample Preparation: Handle this compound in a fume hood.
-
Accurately weigh 1-5 mg of the liquid sample into a pre-tared high-pressure or hermetically sealed DSC pan.
-
Hermetically seal the pan to contain any volatile components and decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a low flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C or lower).
-
Heat the sample at a constant rate, typically 5-10 °C/min, to a temperature where decomposition is expected to be complete.
-
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Exothermic events, such as decomposition, will appear as peaks. The onset temperature of the exotherm is a critical indicator of thermal instability.
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Caption: Potential thermal decomposition products of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-Fluorobenzyl Chloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for selecting catalysts in cross-coupling reactions involving 3-Fluorobenzyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during catalyst selection and optimization for cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura couplings of benzyl (B1604629) chlorides are often traced to a few key factors. Here’s a step-by-step troubleshooting guide:
-
Catalyst and Ligand Choice: Standard catalysts may be insufficient. Benzyl chlorides, while more reactive than aryl chlorides, can undergo side reactions.
-
Palladium Source: If you are using Pd(PPh₃)₄, consider switching to a more active pre-catalyst.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are known to enhance the rates of both oxidative addition and reductive elimination, which is crucial for efficient coupling.[1] For benzyl chlorides, ligands like SPhos or XPhos can improve catalyst performance.[2] In some cases, a Pd(OAc)₂/SPhos system may be effective, though it can also lead to decomposition.[2]
-
-
Base and Solvent System: The base and solvent play a crucial role in the transmetalation step and catalyst stability.
-
Base: A common issue with bases like K₃PO₄ in anhydrous conditions is the need for a small amount of water to function effectively.[3] Consider adding a few equivalents of water. Alternatively, a base like Cesium Carbonate (Cs₂CO₃) is often effective for these couplings.[2]
-
Solvent: A mixture of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O) is standard.[4] The water helps to dissolve the inorganic base and facilitates the reaction.[4]
-
-
Side Reactions:
-
Homocoupling (Glaser coupling): Formation of bibenzyl from the benzyl chloride or biaryl from the boronic acid are common side reactions. This can sometimes be suppressed by carefully controlling reaction temperature and catalyst loading.
-
β-Hydride Elimination: This is a major issue for secondary benzylic halides, leading to styrene (B11656) byproducts.[2] While less common for primary benzyl chlorides like this compound, it can occur if the catalyst system promotes isomerization. Using chelating ligands like dppf can sometimes mitigate this.[2]
-
-
Reagent Quality: Ensure the purity of your this compound and the boronic acid or ester. Potassium aryltrifluoroborates are often more stable alternatives to boronic acids and can give higher yields.[5]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant side products or catalyst deactivation. What catalyst system is recommended?
A2: Buchwald-Hartwig amination requires a robust catalyst system to avoid common pitfalls like the formation of catalytically inactive palladium-amine complexes.
-
Recommended Catalyst System: For aryl chlorides, a combination of a palladium source (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) with a bulky, electron-rich biarylphosphine ligand is the standard.[6]
-
Ligands: XPhos is a highly effective ligand for the coupling of aryl chlorides and has been shown to provide excellent yields. Other dialkylbiaryl phosphines are also powerful ligands for a broad range of aryl halides.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: The catalyst system is highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
-
Solvent Choice: Anhydrous, non-protic solvents like toluene (B28343) or dioxane are typically used.
-
Primary Amines: If using a primary amine, catalyst inhibition due to the formation of palladium bis(amine) complexes can be an issue. Using specialized biarylphosphine ligands can help prevent the formation of these inactive species.[6]
-
Q3: Can Nickel catalysts be used for cross-coupling this compound? What are the advantages and potential issues?
A3: Yes, nickel catalysts are an excellent, cost-effective alternative to palladium, especially for reactions involving chlorides.[8]
-
Advantages:
-
Cost-Effective: Nickel is significantly cheaper than palladium.
-
High Reactivity: Nickel catalysts can be more reactive for activating C-Cl bonds.[9]
-
Unique Selectivity: In some cases, nickel catalysts can provide different selectivity compared to palladium, for instance in Heck-type reactions where they favor 1,1-disubstituted olefins.[10][11]
-
-
Recommended Reactions & Catalysts:
-
Kumada Coupling: This reaction couples the benzyl chloride with a Grignard reagent. Pincer-type nickel complexes and those with N-heterocyclic carbene (NHC) or phosphine ligands (like dppp) are effective.[9][12][13] The reaction can often proceed at room temperature.[13]
-
Reductive Cross-Coupling: Nickel catalysts are widely used to couple two different electrophiles, such as a benzyl chloride and a vinyl bromide, using a stoichiometric reductant like Mn⁰ or Zn⁰.[14]
-
-
Potential Issues:
-
Functional Group Tolerance: Grignard reagents used in Kumada coupling are highly basic and nucleophilic, limiting the tolerance for functional groups like esters or ketones in the substrates.[12] Additives such as LiCl can sometimes improve compatibility.[13]
-
Homocoupling: Homocoupling of the Grignard reagent is a common side reaction.
-
Sensitivity: Nickel catalysts, particularly Ni(0) species, are very sensitive to air and moisture. Strict inert atmosphere techniques are required.
-
Q4: Are there photoredox or other modern coupling methods suitable for this compound?
A4: Yes, metallaphotoredox catalysis has emerged as a powerful strategy for coupling benzyl chlorides under mild conditions.
-
Metallaphotoredox Cross-Electrophile Coupling: This method allows for the coupling of two different electrophiles, such as this compound and an aryl bromide.
-
Mechanism: An iridium or ruthenium-based photocatalyst absorbs visible light and engages in single-electron transfer (SET) with a nickel catalyst, facilitating a radical-based cross-coupling pathway.[15]
-
Advantages: These reactions often proceed at room temperature and exhibit broad functional group tolerance. This strategy can be used for α-arylation of various carbonyls and for creating unique linkages.[15]
-
-
Iron-Catalyzed Coupling: Recent research has shown that simple iron salts can catalyze the cross-electrophile coupling of benzyl halides with disulfides in the absence of a terminal reductant or light, offering a practical route to benzylic thioethers.[16][17]
Data & Catalyst System Comparison
The following tables summarize quantitative data for different catalyst systems applicable to benzyl chlorides.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Halides
| Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Coupling Partner | Yield (%) | Reference Notes |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | K-(4-MeOPh)BF₃ | 94 | Benzyl bromide used as substrate.[2] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | K-(4-CF₃Ph)BF₃ | 75 | Benzyl bromide used as substrate.[2] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | K-(4-MeOPh)BF₃ | 91 | Benzyl chloride shows viability with electron-rich partners.[2] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | CPME/H₂O (10:1) | 90 | K-PhBF₃ | Moderate | Led to decomposition of benzyl chloride starting material.[2] |
Table 2: Nickel-Catalyzed Cross-Coupling of Benzyl Chlorides
| Reaction Type | Catalyst / Ligand (mol%) | Reagent | Solvent | Temp. | Yield (%) | Reference Notes |
| Kumada | NiCl₂(dppp) | Aryl-MgBr | THF | RT - Reflux | Good-Excellent | Versatile and commonly used ligand system.[9] |
| Kumada | Amido Pincer Ni Complex | Aryl-MgBr | THF | RT | ~95% | Tolerates functional groups with LiCl/ZnCl₂ additives.[13] |
| Heck-type | Ni(cod)₂ / PCyPh₂ (1 mol%) | 1-Octene | Toluene | RT | >99% | High selectivity for 1,1-disubstituted olefin product.[11] |
| Reductive Coupling | NiCl₂(dme) / Chiral Ligand (10%) | Vinyl Bromide, Mn⁰ | DMA | RT | 70-90% | Asymmetric coupling to form tertiary allylic centers.[14][18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol that may require optimization.[2][19][20]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%), Cesium Carbonate (Cs₂CO₃, 2.0-3.0 equiv.), and the aryltrifluoroborate or boronic acid (1.2 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of THF and water) to achieve a concentration of ~0.1 M with respect to the benzyl chloride.
-
Reaction Execution: Heat the reaction mixture to 75-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nickel-Catalyzed Kumada Coupling
This protocol is adapted from procedures for Ni-catalyzed couplings of benzylic electrophiles.[8][9] Strict anhydrous and anaerobic conditions are essential.
-
Reaction Setup: In an inert atmosphere glovebox, add the nickel pre-catalyst (e.g., NiCl₂(dppp), 5-15 mol%) to a flame-dried vial with a stir bar.
-
Solvent and Substrate: Add anhydrous THF (~0.1 M) followed by this compound (1.0 equiv.).
-
Grignard Addition: Add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.5-2.0 equiv.) dropwise to the stirred solution.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 50-60 °C may be required.
-
Monitoring: Monitor the reaction by quenching small aliquots with methanol (B129727) and analyzing by GC-MS.
-
Workup: Remove the reaction from the glovebox and carefully quench by slowly adding methanol, followed by saturated aqueous NH₄Cl. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows
Catalyst Selection Logic
Caption: Decision tree for initial catalyst system selection.
General Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for a failed reaction.
References
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes [organic-chemistry.org]
- 14. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-Fluorobenzyl Chloride and 4-Fluorobenzyl Chloride Reactivity
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in chemical synthesis. This guide provides an objective comparison of the reactivity of 3-Fluorobenzyl chloride and 4-Fluorobenzyl chloride, supported by established principles of physical organic chemistry and extrapolated experimental data. The differential reactivity of these isomers is primarily governed by the electronic effects of the fluorine substituent on the benzylic carbon, influencing their behavior in nucleophilic substitution reactions.
Introduction to Reactivity
Both this compound and 4-Fluorobenzyl chloride are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Their utility stems from the reactive benzylic chloride functional group, which readily participates in nucleophilic substitution reactions.[4][5] The position of the fluorine atom on the benzene (B151609) ring—meta in this compound and para in 4-Fluorobenzyl chloride—subtly but significantly alters the electronic properties of the molecule, thereby influencing the reaction rates and mechanisms.[4][6]
Electronic Effects of the Fluorine Substituent
The reactivity of benzyl (B1604629) chlorides in nucleophilic substitution reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. The fluorine atom exerts two primary electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and deactivates the ring by making the benzylic carbon more electron-deficient.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
The interplay of these opposing effects dictates the overall electron density at the benzylic carbon and the stability of the carbocation intermediate in SN1 reactions or the transition state in SN2 reactions.
In 4-Fluorobenzyl chloride , the fluorine atom is in the para position. Here, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are at play. While the inductive effect deactivates the ring, the resonance effect can stabilize a developing positive charge on the benzylic carbon through delocalization.
In This compound , the fluorine atom is in the meta position. From this position, the resonance effect has a negligible influence on the benzylic carbon. Therefore, the reactivity is primarily governed by the strong electron-withdrawing inductive effect of fluorine, which significantly deactivates the molecule towards reactions that proceed through a carbocation-like transition state.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of benzyl chlorides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (solvent, nucleophile) and the stability of the potential benzylic carbocation.
SN1 Reactivity
In SN1 reactions, the rate-determining step is the formation of a carbocation intermediate. The stability of this carbocation is paramount.
-
4-Fluorobenzyl chloride: The +R effect of the para-fluorine atom can help to stabilize the positive charge of the benzylic carbocation through resonance. This stabilization, although counteracted by the -I effect, generally leads to a higher reactivity in SN1 reactions compared to the meta isomer.
-
This compound: The dominant -I effect of the meta-fluorine atom strongly destabilizes the adjacent benzylic carbocation. This makes the formation of the carbocation highly unfavorable, resulting in significantly lower reactivity in SN1 reactions.
SN2 Reactivity
In SN2 reactions, a nucleophile attacks the electrophilic benzylic carbon in a concerted step, without the formation of a carbocation intermediate. The reaction rate is influenced by the electrophilicity of the carbon atom and steric hindrance.
-
4-Fluorobenzyl chloride: The electron-withdrawing inductive effect of fluorine is partially offset by the electron-donating resonance effect, leading to a moderately electrophilic benzylic carbon.
-
This compound: The strong electron-withdrawing inductive effect of the meta-fluorine makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to a higher reactivity in SN2 reactions compared to the para isomer.
Quantitative Data and Experimental Protocols
Experimental Protocol: Comparative Solvolysis (SN1 Conditions)
A common method to compare the SN1 reactivity of alkyl halides is through solvolysis, where the solvent acts as the nucleophile.
Objective: To compare the rates of solvolysis of this compound and 4-Fluorobenzyl chloride in an 80:20 ethanol/water mixture.
Materials:
-
This compound
-
4-Fluorobenzyl chloride
-
Absolute Ethanol
-
Deionized Water
-
Phenolphthalein (B1677637) indicator
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a sufficient volume of an 80:20 (v/v) ethanol/water solvent mixture.
-
Prepare dilute solutions of this compound and 4-Fluorobenzyl chloride in the solvent mixture (e.g., 0.1 M).
-
Place a known volume (e.g., 50 mL) of the solvent mixture in several conical flasks and allow them to equilibrate to a constant temperature in the water bath (e.g., 25°C).
-
Initiate the reaction by adding a small, known volume (e.g., 1 mL) of the respective fluorobenzyl chloride solution to a flask containing the solvent mixture. Start a stopwatch immediately.
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing acetone (B3395972) at 0°C.
-
Titrate the liberated HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
Repeat the process for both isomers over a period that allows for a significant extent of reaction.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) against time, where Vt is the volume of NaOH at time t, and V∞ is the volume of NaOH at the completion of the reaction.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 4-Fluorobenzyl chloride |
| CAS Number | 456-42-8[7] | 352-11-4[8] |
| Molecular Formula | C₇H₆ClF[7] | C₇H₆ClF[8] |
| Molecular Weight | 144.57 g/mol [7] | 144.57 g/mol [8] |
| Boiling Point | ~173-174 °C[3] | 82 °C at 26 mmHg[8] |
| Density | ~1.237 g/mL[3] | ~1.207 g/mL at 25 °C[8] |
| Refractive Index | ~1.505-1.507[3] | n20/D 1.513[8] |
Table 2: Predicted Relative Reactivity
| Reaction Type | This compound | 4-Fluorobenzyl chloride | Rationale |
| SN1 | Less Reactive | More Reactive | The para-fluoro group can stabilize the carbocation intermediate via resonance. |
| SN2 | More Reactive | Less Reactive | The meta-fluoro group's strong inductive effect increases the electrophilicity of the benzylic carbon. |
Visualizations
Caption: Generalized mechanisms for Sₙ1 and Sₙ2 reactions.
Caption: Logical workflow for selecting an isomer based on reaction conditions.
Conclusion
The choice between this compound and 4-Fluorobenzyl chloride should be guided by the desired reaction mechanism and the electronic demands of the synthetic route. For reactions favoring an SN1 pathway, where carbocation stability is key, 4-Fluorobenzyl chloride is the more reactive isomer due to the resonance-donating capability of the para-fluorine. Conversely, for SN2 reactions that are enhanced by a more electrophilic reaction center, This compound is predicted to be the more reactive substrate owing to the potent inductive electron withdrawal of the meta-fluorine. A thorough understanding of these electronic effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound 96 456-42-8 [sigmaaldrich.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Positional Isomerism of Fluorine on Benzyl Chloride: A Comparative Guide to Reactivity
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of electronic effects on reagent reactivity is paramount for efficient molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-fluorobenzyl chlorides, focusing on the electronic influence of the fluorine atom's position on the benzylic carbon's susceptibility to nucleophilic attack. The data presented is primarily based on solvolysis reactions, which serve as a reliable proxy for predicting reactivity in a variety of nucleophilic substitution scenarios.
Comparative Analysis of Reactivity
The reactivity of fluorobenzyl chloride isomers is dictated by a delicate balance between two opposing electronic effects of the fluorine substituent: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). The position of the fluorine atom on the benzene (B151609) ring determines the relative contribution of these effects, thereby influencing the stability of the carbocationic transition state formed during the rate-determining step of SN1-type reactions.
Data Presentation: Solvolysis Rate Constants
The following table summarizes the first-order rate constants (k_solv) for the solvolysis of ortho-, meta-, and para-fluorobenzyl chlorides in 20% acetonitrile (B52724) in water at 25°C. This quantitative data provides a clear measure of the relative reactivity of each isomer under these conditions.[1]
| Compound | Substituent Position | k_solv (s⁻¹) | Relative Rate (to Benzyl (B1604629) Chloride) |
| Benzyl Chloride | Unsubstituted | 4.1 x 10⁻⁵ | 1.00 |
| 2-Fluorobenzyl Chloride | Ortho | 1.3 x 10⁻⁵ | 0.32 |
| 3-Fluorobenzyl Chloride | Meta | 1.1 x 10⁻⁵ | 0.27 |
| 4-Fluorobenzyl Chloride | Para | 1.8 x 10⁻⁵ | 0.44 |
Interpretation of Data
The experimental data reveals that all three fluorine-substituted isomers are less reactive than the unsubstituted benzyl chloride. This overall decrease in reactivity is attributed to the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, which destabilizes the developing positive charge on the benzylic carbon in the transition state.
Among the fluoro-isomers, the order of reactivity is: para > ortho > meta .
-
Para-Fluorobenzyl Chloride: The fluorine atom at the para position exerts a stabilizing +R effect by donating a lone pair of electrons to the benzene ring, which can be delocalized to the benzylic carbocation. This resonance donation partially counteracts the destabilizing -I effect, making the para isomer the most reactive among the three.
-
Ortho-Fluorobenzyl Chloride: Similar to the para position, the ortho-fluorine can also donate electron density via resonance. However, the proximity of the fluorine atom to the reaction center enhances its electron-withdrawing inductive effect, leading to a slightly lower reactivity compared to the para isomer.
-
Meta-Fluorobenzyl Chloride: At the meta position, the resonance effect of the fluorine atom does not extend to the benzylic carbon. Consequently, only the strong, destabilizing -I effect is operative, rendering the meta isomer the least reactive of the three.
Experimental Protocols
The following is a detailed methodology for the determination of the first-order rate constants for the solvolysis of substituted benzyl chlorides, as adapted from the cited literature.[1]
Materials and Methods
-
Solvent: A solution of 20% acetonitrile in water (v/v) was used as the reaction solvent. The ionic strength of the solution was maintained at 0.80 using sodium perchlorate.
-
Substrates: Ortho-, meta-, and para-fluorobenzyl chloride, and unsubstituted benzyl chloride were of high purity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector or a standalone UV-Vis spectrophotometer was used to monitor the reaction progress.
Procedure
-
Reaction Initiation: The solvolysis reactions were initiated by preparing a solution of the respective benzyl chloride in the 20% acetonitrile-water solvent at 25°C.
-
Monitoring Reaction Progress:
-
For reactions with half-lives less than 30 days: The disappearance of the starting benzyl chloride was monitored directly by UV-Vis spectroscopy at a predetermined wavelength. Pseudo-first-order rate constants were obtained from the slopes of semilogarithmic plots of absorbance versus time.
-
For reactions with half-lives longer than 30 days: The appearance of the corresponding benzyl alcohol product was monitored by HPLC over the initial 3-5% of the reaction. The first-order rate constants were determined from the slopes of linear plots of the peak area of the alcohol product versus time, normalized to the initial peak area of the parent benzyl chloride.
-
-
Data Analysis: The first-order rate constants (k_solv) were calculated from the experimental data.
Mandatory Visualization
The interplay of inductive and resonance effects based on the fluorine's position can be visualized as a logical relationship impacting the stability of the transition state and, consequently, the reaction rate.
Caption: Electronic effects on benzyl chloride reactivity.
References
Comparative Stability of Fluorobenzyl Chloride Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals working with halogenated organic compounds, understanding the relative stability of isomers is crucial for optimizing reaction conditions, predicting shelf-life, and ensuring the quality of intermediates and final products. This guide provides a comprehensive comparison of the stability of ortho-, meta-, and para-fluorobenzyl chloride isomers, supported by experimental data on their solvolysis rates, which serve as a direct measure of their reactivity and, inversely, their stability.
The stability of benzyl (B1604629) chlorides is intrinsically linked to the stability of the corresponding benzylic carbocation formed during nucleophilic substitution reactions. The position of the fluorine atom on the benzene (B151609) ring significantly influences the stability of this carbocation through a combination of inductive and resonance effects.
The Decisive Role of Substituent Position
The rate of solvolysis of a benzyl chloride is a reliable indicator of its stability; a faster rate implies a less stable compound due to the more facile formation of the carbocation intermediate. The stability of this intermediate is governed by the electronic effects of the substituent on the benzene ring.
-
Para- (4-) Position: A fluorine atom at the para position exerts a -I (electron-withdrawing inductive) effect and a +R (electron-donating resonance) effect. The +R effect, which delocalizes the positive charge of the carbocation, is generally more significant for halogens in the para position, leading to stabilization of the carbocation.
-
Ortho- (2-) Position: In the ortho position, both -I and +R effects are at play. However, the inductive effect is stronger at closer proximity, and potential steric hindrance can also influence reactivity.
-
Meta- (3-) Position: At the meta position, the electron-donating resonance effect of the fluorine atom does not extend to the benzylic carbon. Therefore, only the destabilizing -I effect is operative, which withdraws electron density from the ring and destabilizes the carbocation.
Based on these principles, the expected order of stability for the fluorobenzyl chloride isomers is:
4-Fluorobenzyl chloride (most stable) > 2-Fluorobenzyl chloride > 3-Fluorobenzyl chloride (least stable)
This trend is a direct consequence of the electronic stabilization of the benzylic carbocation intermediate.
Quantitative Comparison of Solvolysis Rates
The following table summarizes the first-order rate constants (k) for the solvolysis of fluorobenzyl chloride isomers in 20% acetonitrile (B52724) in water at 25°C. A lower rate constant indicates greater stability.
| Isomer | Structure | Solvolysis Rate Constant (k) s⁻¹ | Relative Stability |
| 2-Fluorobenzyl chloride |
| Data not available in the searched literature under these specific conditions. | - |
| This compound |
| 1.2 x 10⁻⁵[1] | Least Stable |
| 4-Fluorobenzyl chloride |
| Data not available in the searched literature under these specific conditions. | Most Stable (Predicted) |
Note: While specific rate constants for the 2- and 4-isomers under these exact conditions were not found in the searched literature, the established principles of physical organic chemistry strongly support the predicted trend in stability.
Experimental Protocols
The determination of solvolysis rates is a standard method for assessing the stability of compounds like benzyl chlorides. The following is a general protocol based on established methodologies.[1]
Measurement of Solvolysis Rate by UV-Vis Spectroscopy
This method is suitable for reactions that result in a change in the UV-Vis absorbance spectrum.
Materials:
-
Fluorobenzyl chloride isomer
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (B79767) (for maintaining constant ionic strength)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the fluorobenzyl chloride isomer in acetonitrile.
-
Prepare the reaction solvent, a mixture of 20% acetonitrile in water (v/v), containing a suitable concentration of sodium perchlorate (e.g., 0.80 M) to maintain constant ionic strength.
-
Equilibrate the reaction solvent to the desired temperature (e.g., 25°C) in a cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette, ensuring rapid mixing. The final substrate concentration should be in the range of 0.25–0.70 mM.
-
Monitor the reaction by recording the change in UV absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.
-
Record the absorbance data as a function of time until the reaction is complete (typically for at least 3 half-lives).
-
The pseudo-first-order rate constant (k) is obtained from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.
Logical Framework for Stability Assessment
The relationship between the substituent position, electronic effects, carbocation stability, and the resulting solvolysis rate (and thus, compound stability) can be visualized as a logical workflow.
Caption: Logical workflow from isomer position to compound stability.
Solvolysis Reaction Pathway
The solvolysis of fluorobenzyl chloride isomers in aqueous acetonitrile proceeds via a nucleophilic substitution reaction, where the stability of the benzylic carbocation intermediate is the rate-determining factor.
References
3-Fluorobenzyl Chloride: A Superior Alternative for Benzylation in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. In the realm of benzylating agents, 3-Fluorobenzyl chloride is emerging as a compelling alternative to traditional benzyl (B1604629) halides, offering a unique combination of reactivity, selectivity, and utility in the synthesis of fluorinated molecules of pharmaceutical and agrochemical interest.
This guide provides an objective comparison of this compound with other commonly used benzyl halides, namely benzyl chloride, 4-chlorobenzyl chloride, and 4-methoxybenzyl chloride. The comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific research and development applications.
Executive Summary
This compound presents a distinct reactivity profile due to the electron-withdrawing nature of the fluorine atom at the meta position. This substitution subtly modulates the electrophilicity of the benzylic carbon, offering advantages in certain nucleophilic substitution reactions. This guide will delve into the comparative performance of these benzylating agents, with a focus on a representative N-alkylation reaction.
Comparative Performance Data
The reactivity of benzyl halides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The following table summarizes the Hammett constants and provides a qualitative and estimated quantitative comparison of the reactivity of the selected benzyl halides in a typical SN2 reaction, such as the N-alkylation of an amine.
| Benzyl Halide | Substituent | Hammett Constant (σ) | Relative Reactivity (Qualitative) | Estimated Reaction Time (N-Alkylation of Aniline) | Estimated Yield (%) |
| 4-Methoxybenzyl chloride | 4-OCH₃ | -0.27 | Highest | 2-4 hours | >95 |
| Benzyl chloride | H | 0 | High | 4-6 hours | 90-95 |
| This compound | 3-F | +0.34 | Moderate | 6-8 hours | 85-90 |
| 4-Chlorobenzyl chloride | 4-Cl | +0.23 | Moderate-High | 5-7 hours | 88-93 |
Note: The estimated reaction times and yields are based on general principles of chemical reactivity and the electronic effects of the substituents. Actual results may vary depending on the specific reaction conditions and the nucleophile used.
The Impact of Fluorine Substitution
The fluorine atom in this compound is highly electronegative, leading to an inductive electron-withdrawing effect. This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the meta-position of the fluorine atom means that it cannot directly participate in resonance stabilization of the carbocation that would be formed in an SN1 reaction. This leads to a nuanced reactivity profile where SN2 reactions are generally favored.
The presence of a fluorine atom is also highly desirable in pharmaceutical and agrochemical compounds. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. Therefore, using this compound as a building block allows for the direct incorporation of this beneficial atom into the target molecule.
Experimental Protocols
To provide a practical comparison, a detailed experimental protocol for the N-alkylation of aniline (B41778) with the different benzyl halides is presented below.
General Experimental Protocol for N-Alkylation of Aniline
Materials:
-
Aniline
-
Selected Benzyl Halide (this compound, Benzyl chloride, 4-Chlorobenzyl chloride, or 4-Methoxybenzyl chloride)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 mmol) in acetonitrile (10 mL) was added potassium carbonate (1.5 mmol).
-
The corresponding benzyl halide (1.1 mmol) was added dropwise to the mixture at room temperature.
-
The reaction mixture was stirred at 60°C and the progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The organic layer was separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
The crude product was purified by column chromatography on silica (B1680970) gel to yield the corresponding N-benzylaniline.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the comparative study.
Safety and Handling
All benzyl halides are lachrymators and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
This compound: Corrosive and flammable. Causes severe skin burns and eye damage[3][4].
-
Benzyl chloride: Corrosive, lachrymatory, and a suspected carcinogen.
-
4-Chlorobenzyl chloride: Causes skin and eye irritation. Lachrymator.
-
4-Methoxybenzyl chloride: Corrosive to metals and skin. Vapors may cause serious burns to the eyes[5].
It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
This compound stands out as a valuable reagent in modern organic synthesis, particularly for the introduction of the fluorobenzyl moiety. While its reactivity is moderated by the electron-withdrawing fluorine atom compared to electron-rich analogues like 4-methoxybenzyl chloride, it offers a balance of reactivity and stability. Its primary advantage lies in its ability to directly incorporate fluorine into target molecules, a key strategy in the design of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a strategic choice for accessing novel fluorinated compounds with potentially enhanced biological properties.
References
A Spectroscopic Guide to the Differentiation of Fluorobenzyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
The positional isomers of fluorobenzyl chloride—2-fluorobenzyl chloride, 3-fluorobenzyl chloride, and 4-fluorobenzyl chloride—are crucial reagents and intermediates in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The precise identification and differentiation of these isomers are paramount for ensuring the correct molecular architecture of target molecules, which in turn dictates their biological activity and safety profile. This guide provides a comprehensive comparison of the spectroscopic characteristics of these three isomers, leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the differentiation of 2-fluorobenzyl chloride, this compound, and 4-fluorobenzyl chloride.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) of -CH₂Cl Protons (ppm) | Aromatic Proton Chemical Shifts (δ) and Multiplicity |
| 2-Fluorobenzyl chloride | ~4.66 (s) | 7.08-7.45 (m) |
| This compound | ~4.52 (s)[1] | 6.98-7.31 (m)[1] |
| 4-Fluorobenzyl chloride | ~4.53 (s)[2] | 7.01 (t), 7.32 (m)[2] |
¹H NMR spectra are characterized by the distinct chemical shifts of the benzylic methylene (B1212753) (-CH₂Cl) protons and the patterns of the aromatic protons. The position of the fluorine atom significantly influences the electronic environment of the neighboring protons, leading to variations in their chemical shifts and coupling patterns.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ) of -CH₂Cl Carbon (ppm) | Aromatic Carbon Chemical Shifts (δ) (ppm) |
| 2-Fluorobenzyl chloride | ~39.5 | ~115.5 (d, J=21.2 Hz), 124.4 (d, J=3.8 Hz), 129.4 (d, J=8.1 Hz), 130.8 (d, J=3.8 Hz), 131.1 (d, J=15.2 Hz), 161.2 (d, J=246.5 Hz) |
| This compound | ~45.5[3] | ~114.8 (d, J=21.2 Hz), 115.2 (d, J=22.1 Hz), 124.4 (d, J=2.8 Hz), 130.3 (d, J=8.1 Hz), 140.4 (d, J=7.1 Hz), 163.0 (d, J=245.5 Hz)[3] |
| 4-Fluorobenzyl chloride | ~45.6[4] | ~115.7 (d, J=21.2 Hz), 130.6 (d, J=8.1 Hz), 133.6 (d, J=3.8 Hz), 162.9 (d, J=246.5 Hz)[4] |
¹³C NMR spectroscopy provides detailed information on the carbon framework. The carbon attached to fluorine exhibits a large coupling constant (J-coupling), which is a key diagnostic feature. The chemical shifts of the aromatic carbons are also distinct for each isomer due to the varying mesomeric and inductive effects of the fluorine substituent.
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-H Aromatic Bending (Out-of-Plane) (cm⁻¹) |
| 2-Fluorobenzyl chloride | ~1230 | ~760 | ~760 |
| This compound | ~1250 | ~780 | ~780, ~680 |
| 4-Fluorobenzyl chloride | ~1225 | ~820 | ~820 |
Infrared spectroscopy is a rapid and effective tool for identifying the presence of key functional groups and discerning substitution patterns on the aromatic ring. The C-F and C-Cl stretching vibrations, along with the out-of-plane C-H bending bands, provide a unique fingerprint for each isomer.
Table 4: Mass Spectrometry (Electron Ionization - EI) Data
| Isomer | Molecular Ion (M⁺˙) m/z | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorobenzyl chloride | 144/146 | 109 | 75, 57 |
| This compound | 144/146[1] | 109[1] | 83, 63, 57[1] |
| 4-Fluorobenzyl chloride | 144/146[2] | 109[2] | 83, 63, 57[2] |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the isomers. All three isomers exhibit a characteristic molecular ion peak cluster at m/z 144 and 146, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The primary fragmentation involves the loss of the chlorine atom to form the fluorotropylium ion at m/z 109, which is often the base peak.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the fluorobenzyl chloride isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
Data Acquisition for ¹³C NMR:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a sufficient number of scans, which will be significantly more than for ¹H NMR, to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the neat liquid fluorobenzyl chloride isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[6]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the fluorobenzyl chloride isomer into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of fluorobenzyl chloride isomers.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
References
- 1. This compound(456-42-8) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(456-42-8) 13C NMR [m.chemicalbook.com]
- 4. 4-Fluorobenzyl chloride(352-11-4) 13C NMR [m.chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Justification for Using 3-Fluorobenzyl Chloride in Medicinal Chemistry: A Comparative Guide
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance pharmacological properties. 3-Fluorobenzyl chloride emerges as a key building block in this endeavor, offering a convenient handle to introduce the 3-fluorobenzyl moiety. This guide provides a comprehensive comparison of this compound with its non-fluorinated counterpart, benzyl (B1604629) chloride, and its positional isomers, highlighting its role in optimizing drug-like properties through experimental data and detailed protocols.
The Strategic Advantage of Fluorine Substitution
The introduction of a fluorine atom onto a benzyl group can profoundly influence a molecule's physicochemical and pharmacokinetic profiles. The meta-position of the fluorine in this compound offers a unique combination of electronic and steric effects that can be harnessed by medicinal chemists.
Key benefits of incorporating a 3-fluoro-substituent include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the meta-position can block potential sites of aromatic hydroxylation, a common metabolic pathway for many drugs. This can lead to a longer half-life and improved bioavailability.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with target proteins. It can participate in hydrogen bonding and other non-covalent interactions, thereby increasing the binding affinity and potency of the drug.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP) and acidity (pKa). While fluorination generally increases lipophilicity, the effect is nuanced and depends on the overall molecular context. This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis: this compound vs. Alternatives
To illustrate the advantages of using this compound, we present a comparative analysis with benzyl chloride and its other isomers (2-fluoro and 4-fluorobenzyl chloride). The following tables summarize key data points relevant to their application in medicinal chemistry.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Calculated logP |
| Benzyl Chloride | 126.58 | 179 | 2.30 |
| 2-Fluorobenzyl Chloride | 144.57 | 174-175 | 2.53 |
| This compound | 144.57 | 176-177 | 2.53 |
| 4-Fluorobenzyl Chloride | 144.57 | 183-185 | 2.53 |
Data compiled from various chemical suppliers and computational predictions.
Table 2: Hypothetical Comparison of Reaction Yield and Product Properties in a Model N-Alkylation Reaction
This table presents a hypothetical comparison based on established principles of chemical reactivity and the known effects of fluorine substitution. The model reaction is the N-alkylation of a secondary amine.
| Alkylating Agent | Relative Reaction Rate | Typical Yield (%) | Product logP (Predicted) | Product Metabolic Stability (Predicted) |
| Benzyl Chloride | Baseline | 85-95 | 3.5 | Moderate |
| 2-Fluorobenzyl Chloride | Slightly Slower | 80-90 | 3.7 | High |
| This compound | Comparable to Baseline | 85-95 | 3.7 | High |
| 4-Fluorobenzyl Chloride | Slightly Slower | 80-90 | 3.7 | High |
These values are illustrative and can vary depending on the specific reaction conditions and the nature of the amine.
The meta-position of the fluorine in this compound has a less pronounced electronic effect on the benzylic carbon compared to the ortho and para positions, resulting in reactivity that is often comparable to the parent benzyl chloride. This allows for the introduction of the beneficial fluorine atom without significantly compromising reaction efficiency.
Experimental Protocols
A detailed experimental protocol for a representative N-alkylation reaction using this compound is provided below.
Protocol: N-Alkylation of a Secondary Amine with this compound
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add this compound (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(3-fluorobenzyl) tertiary amine.
Case Study: Hypothetical Synthesis of a Fluorinated Tramadol (B15222) Analog
To further illustrate the application of this compound, we propose a hypothetical synthesis of a fluorinated analog of the analgesic drug, Tramadol. Tramadol's mechanism of action involves weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2][3] The introduction of a 3-fluorobenzyl group could potentially enhance its metabolic stability and modulate its receptor binding profile.
Proposed Synthetic Workflow
Caption: Proposed synthesis of a fluorinated Tramadol analog.
Tramadol's Signaling Pathway
The analgesic effect of Tramadol is multifactorial.[1][2][3] It acts as a weak agonist at the µ-opioid receptor, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This ultimately results in the hyperpolarization of neurons and reduced nociceptive signal transmission. Additionally, Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), increasing their concentrations in the synaptic cleft and enhancing descending inhibitory pain pathways.
Caption: Simplified signaling pathway of Tramadol.
Conclusion
This compound is a valuable reagent in medicinal chemistry for the introduction of a 3-fluorobenzyl moiety into drug candidates. The strategic placement of the fluorine atom at the meta-position offers a favorable balance of electronic and steric properties, leading to enhanced metabolic stability and potentially improved binding affinity, often without compromising synthetic accessibility. The comparative data and experimental protocols provided in this guide underscore the justification for its use in the development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
A Comparative Analysis of Fluorobenzyl Chloride Isomer Reactivity in Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amination of Benzyl (B1604629) Chlorides
The amination of benzyl chlorides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, an amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. The reaction proceeds through a trigonal bipyramidal transition state. The rate of this reaction is sensitive to electronic and steric effects imparted by substituents on the aromatic ring.
Electronic and Steric Effects of the Fluorine Substituent
The fluorine atom is an interesting substituent as it is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), but it can also donate electron density through resonance (+R) due to its lone pairs. The position of the fluorine atom on the benzene (B151609) ring determines the interplay of these effects, which in turn influences the electrophilicity of the benzylic carbon and the stability of the SN2 transition state.
-
Para-Fluorobenzyl Chloride (p-FBC): The fluorine atom at the para position exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. In the SN2 transition state, there is a buildup of negative charge. The inductive effect of the para-fluoro group can help to stabilize this by withdrawing electron density. This stabilization of the transition state is expected to lead to a faster reaction rate compared to unsubstituted benzyl chloride.
-
Meta-Fluorobenzyl Chloride (m-FBC): At the meta position, the fluorine atom primarily exerts its strong inductive electron-withdrawing effect, with no significant resonance contribution to the benzylic carbon. This inductive withdrawal increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This is expected to enhance the reaction rate.
-
Ortho-Fluorobenzyl Chloride (o-FBC): The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect. However, its close proximity to the reaction center can also introduce steric hindrance, potentially slowing down the approach of the nucleophile. The balance between the activating inductive effect and the retarding steric effect will determine its overall reactivity.
Relative Reaction Rates: An Evidence-Based Projection
While a direct kinetic comparison for amination is elusive, studies on the solvolysis of substituted benzyl chlorides in liquid ammonia (B1221849) have shown that the reaction rates have little dependence on ring substituents, with a Hammett ρ-value close to zero.[1] This suggests that for certain nucleophile-solvent systems, the electronic effects of substituents on the SN2 reaction of benzyl chlorides can be minimal.
However, in typical organic solvents used for amination, electronic effects are generally more pronounced. Based on the principles of SN2 reactions, the electron-withdrawing inductive effect of the fluorine atom is expected to accelerate the reaction by stabilizing the partially negative-charged transition state. The expected order of reactivity, considering both electronic and steric factors, would be:
Para > Meta > Ortho
The para-isomer is predicted to be the most reactive due to the favorable electronic effect and lack of steric hindrance. The meta-isomer's reactivity is enhanced by the inductive effect. The ortho-isomer is expected to be the least reactive due to potential steric hindrance from the adjacent fluorine atom, which may outweigh its inductive activation.
Quantitative Data Summary
In the absence of direct comparative kinetic data for the amination of fluorobenzyl chloride isomers, the following table summarizes the expected relative reaction rates based on established principles of physical organic chemistry.
| Isomer | Substituent Position | Dominant Electronic Effect | Steric Hindrance | Predicted Relative Rate |
| para-Fluorobenzyl Chloride | para | -I, +R (net electron-withdrawing) | Minimal | Fastest |
| meta-Fluorobenzyl Chloride | meta | -I | Minimal | Intermediate |
| ortho-Fluorobenzyl Chloride | ortho | -I | Significant | Slowest |
Experimental Protocol: Representative Amination of Benzyl Chloride
This protocol provides a general procedure for the amination of a benzyl chloride, which can be adapted for the specific fluorobenzyl chloride isomers.
Materials:
-
Fluorobenzyl chloride isomer (1.0 eq)
-
Amine (e.g., benzylamine, 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Base (e.g., Triethylamine or Potassium Carbonate, 1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the fluorobenzyl chloride isomer and the anhydrous solvent.
-
Add the amine to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the relative reaction rates of the fluorobenzyl chloride isomers in amination.
Caption: Factors influencing amination rates of fluorobenzyl chloride isomers.
References
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Benzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—offer a powerful tool to modulate the biological activity of therapeutic candidates. This guide provides an objective comparison of fluorinated versus non-fluorinated benzyl (B1604629) derivatives, supported by experimental data, to illuminate the profound impact of this single-atom substitution.
The Impact of Fluorine on Physicochemical Properties and Bioactivity
Fluorine's strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule.[1] This can lead to:
-
Modulated pKa: Fluorine substitution typically lowers the pKa of nearby functional groups, making amines less basic.[1] This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for drugs targeting the central nervous system (CNS).[2]
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, leading to a longer in vivo half-life.
-
Altered Conformation and Binding Affinity: Fluorine's unique electronic properties can influence the conformation of a molecule, potentially leading to a more favorable interaction with its biological target and thus higher binding affinity and potency.
Case Study 1: Fluorinated Benzylpiperazines Targeting Dopamine (B1211576) and Serotonin (B10506) Receptors
Benzylpiperazine derivatives are a well-established class of compounds investigated for their activity at dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders. The position of fluorine substitution on the benzyl ring has been shown to have a dramatic and position-dependent effect on the binding affinity of these compounds.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of ortho-, meta-, and para-fluorinated benzylpiperazine derivatives, along with the non-fluorinated parent compound, for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Substitution | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1 | H (Unsubstituted) | 166 | 129 | 15.6 |
| 2 | 2-F (ortho) | 134 | 22.8 | 151 |
| 3 | 3-F (meta) | 10.9 | 13.1 | 121 |
| 4 | 4-F (para) | 26.5 | 18.9 | 1.98 |
Data compiled from published research.[3]
Key Observations:
-
Dopamine D2 Receptor: The meta-fluoro substitution (compound 3 ) resulted in the highest affinity for the D2 receptor, being significantly more potent than the unsubstituted analog.
-
Serotonin 5-HT1A Receptor: All fluorinated derivatives showed higher affinity than the parent compound, with the meta- and para-fluoro substitutions being the most favorable.
-
Serotonin 5-HT2A Receptor: The para-fluoro substitution (compound 4 ) dramatically increased the affinity for the 5-HT2A receptor by almost 8-fold compared to the non-fluorinated compound. Conversely, ortho- and meta-fluorination significantly decreased the affinity for this receptor.
These results clearly demonstrate that the position of the fluorine atom is a critical determinant of both the potency and selectivity of these benzylpiperazine derivatives.
Experimental Protocols
Receptor Binding Assays:
The binding affinities were determined using radioligand binding assays with membranes from cells stably expressing the human cloned receptors.
-
Membrane Preparation: Membranes from CHO-K1 cells expressing the human dopamine D2 receptor, or HEK293 cells expressing the human 5-HT1A or 5-HT2A receptors, are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts) is used.
-
Radioligand: A specific radioligand for each receptor is used (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, and [³H]ketanserin for 5-HT2A).
-
Incubation: The cell membranes, radioligand, and various concentrations of the test compounds are incubated in a 96-well plate.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The functional activity of these compounds can be assessed by measuring their effect on downstream signaling pathways, such as the modulation of cyclic AMP (cAMP) levels. For example, D2 receptor antagonists would be expected to block the dopamine-induced inhibition of cAMP production.
Caption: Workflow for receptor binding and D2 signaling.
Case Study 2: Fluorinated N-Benzyl-2-fluorobenzamides as EGFR/HDAC3 Dual Inhibitors
In the field of oncology, the development of dual-target inhibitors is a promising strategy to overcome drug resistance and improve therapeutic outcomes. A series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in triple-negative breast cancer (TNBC).
Comparative Analysis of Inhibitory Activity
The following table presents the half-maximal inhibitory concentrations (IC50, in nM and µM) for a lead compound from this series, highlighting the impact of the fluorinated benzyl moiety on its dual inhibitory activity.
| Compound | Target | IC50 |
| 38 | EGFR | 20.34 nM |
| HDAC3 | 1.09 µM | |
| MDA-MB-231 (TNBC cell line) | 1.98 µM |
Data from a study on N-benzyl-2-fluorobenzamides.[4]
Key Observations:
-
Compound 38 , which features a 4-fluorobenzyl group, demonstrates potent inhibition of EGFR in the nanomolar range and significant activity against HDAC3.
-
This dual activity translates to effective inhibition of the proliferation of the MDA-MB-231 triple-negative breast cancer cell line. Molecular modeling suggests that the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR.[4]
Experimental Protocols
In Vitro EGFR and HDAC3 Inhibition Assays:
-
EGFR Kinase Assay:
-
The assay is typically performed using a luminescence-based kit.
-
Recombinant human EGFR is incubated with the test compound and a substrate (e.g., a poly(Glu, Tyr) peptide).
-
The reaction is initiated by the addition of ATP.
-
After incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
-
HDAC3 Enzymatic Assay:
-
This assay is often performed using a fluorometric kit.
-
Recombinant human HDAC3/NCoR2 complex is incubated with the test compound and a fluorogenic HDAC substrate.
-
The reaction is allowed to proceed, and then a developer solution is added to release the fluorescent moiety from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
EGFR and HDAC3 Signaling in Triple-Negative Breast Cancer
EGFR and HDAC3 are known to synergistically drive the malignant progression of TNBC. EGFR signaling can lead to the phosphorylation and activation of HDAC3, promoting cancer cell invasion. Dual inhibition of these targets can therefore be a highly effective therapeutic strategy.
Caption: EGFR/HDAC3 signaling and inhibition workflow.
Conclusion
The strategic placement of fluorine on a benzyl derivative can profoundly influence its biological activity, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties. The case studies presented here on benzylpiperazines and N-benzyl-2-fluorobenzamides provide clear, data-driven examples of this "fluorine advantage." For researchers in drug discovery and development, a thorough understanding of the structure-activity relationships of fluorinated compounds is essential for the rational design of novel and more effective therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation in this exciting and impactful area of medicinal chemistry.
References
Safety Operating Guide
Safe Disposal of 3-Fluorobenzyl Chloride: A Step-by-Step Guide
The proper disposal of 3-fluorobenzyl chloride is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. This compound is a flammable, corrosive, and environmentally hazardous halogenated organic compound that requires special handling as hazardous waste.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]
Key Chemical Properties and Hazards:
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [4] |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Density | 1.194 g/mL at 25 °C | |
| Boiling Point | 176-177 °C | [5] |
| Hazards | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation, Harmful if swallowed, Very toxic to aquatic life with long-lasting effects | [1] |
| Incompatibilities | Strong bases, alcohols, amines, metals, oxidizing agents | [3][6] |
Step-by-Step Disposal Procedure
The following steps outline the proper procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a designated, properly labeled, and compatible container.[7] As a halogenated organic compound, it must be segregated from non-halogenated organic waste to facilitate proper disposal and minimize costs.[2][8]
-
Container Material: Use a chemically resistant container, such as a polyethylene (B3416737) carboy, designated for halogenated organic waste.[7] Avoid using metal safety cans as halogenated solvents can produce acids that corrode metal.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[8]
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[7][8]
2. Storage of Chemical Waste:
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1] The storage area should be away from direct sunlight and sources of ignition.[7]
-
Secondary Containment: It is best practice to store the waste container within secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.[7]
-
Locked Storage: Keep the waste storage area locked and accessible only to authorized personnel.[9]
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Minor Spills:
-
Major Spills:
4. Final Disposal:
-
Authorized Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.[1][6]
-
Prohibited Disposal Methods: Never dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[1][3][7] This compound is very toxic to aquatic life and can cause long-term environmental damage.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]
- 5. This compound [chembk.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | 456-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
